ZYZ-488
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O11/c1-30-10-7-9(18(29)32-6-4-3-5-23-20(21)22)8-11(31-2)15(10)33-19-14(26)12(24)13(25)16(34-19)17(27)28/h7-8,12-14,16,19,24-26H,3-6H2,1-2H3,(H,27,28)(H4,21,22,23)/t12-,13-,14+,16-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTAIJDQJJZCJP-WXZWTWHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)C(=O)OCCCCN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)C(=O)OCCCCN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZYZ-488: A Novel Apaf-1 Inhibitor for Cardioprotection
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ZYZ-488, also known as leonurine-10-O-β-D-glucuronide, is a novel small molecule inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1).[1][2][3] As a key component of the intrinsic apoptosis pathway, Apaf-1's activation under ischemic conditions contributes significantly to cardiomyocyte death. This compound demonstrates a potent cardioprotective effect by directly binding to Apaf-1 and disrupting the formation of the apoptosome, a crucial step in the apoptotic cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of the Apaf-1 Pathway
This compound exerts its anti-apoptotic effects by directly targeting Apaf-1, a central protein in the mitochondrial-mediated pathway of programmed cell death.[1][2] The primary mechanism involves the disruption of the interaction between Apaf-1 and procaspase-9.[1][4]
Under conditions of cellular stress, such as hypoxia in cardiomyocytes, cytochrome c is released from the mitochondria. This triggers the oligomerization of Apaf-1, which then recruits procaspase-9 to form the apoptosome. This complex subsequently activates downstream effector caspases, like procaspase-3, leading to apoptosis.[4]
This compound competitively binds to the caspase recruitment domain (CARD) of Apaf-1.[1][4] This binding action physically obstructs the recruitment of procaspase-9 to the Apaf-1 oligomer, thereby preventing the formation of a functional apoptosome.[1][3] Consequently, the activation of procaspase-9 and the subsequent caspase cascade are suppressed, resulting in a significant reduction in apoptotic cell death.[1] Molecular docking studies have further revealed that the glucuronic acid moiety of this compound anchors within a positive center of the Apaf-1 CARD, formed by Lys 21, Arg 44, and Arg 52, which contributes to a more stable binding compared to its parent compound, leonurine.[1][4]
Signaling Pathway Diagram
Caption: Mechanism of this compound in inhibiting the intrinsic apoptotic pathway.
Quantitative Data
The cardioprotective and anti-apoptotic effects of this compound have been quantified through various in vitro experiments.
Table 1: Effect of this compound on H9c2 Cardiomyocyte Viability under Hypoxia
| Treatment Group | Concentration (μM) | Cell Viability (%) |
| Normoxic Control | - | 100 |
| Hypoxic Vehicle | - | 41.76 ± 1.90 |
| This compound | 0.1 | 51.46 ± 7.42 |
| This compound | 1 | 54.15 ± 2.26 |
| This compound | 10 | 55.19 ± 1.28 |
| Leonurine (Parent Drug) | 10 | Lower than this compound |
Data represents the percentage of surviving cells compared to the normoxic control. Values are presented as mean ± SEM.[1]
Table 2: Binding Affinity of this compound to Apaf-1
| Analyte | Ligand | Method | Result |
| This compound | Apaf-1 | Surface Plasmon Resonance (SPR) | Confirmed direct binding |
Specific kinetic constants (KD, ka, kd) from the SPR analysis are not publicly available but the assay confirmed a direct interaction.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
H9c2 Cell Culture and Hypoxia Induction
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Cell Line: H9c2 rat ventricular cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Hypoxia Induction: To mimic ischemic conditions, cultured H9c2 cells are placed in a modular incubator chamber. The chamber is flushed with a gas mixture of 94% N2, 5% CO2, and 1% O2 for a duration of 12-24 hours at 37°C.[3][5] Control (normoxic) cells are maintained in the standard 5% CO2 incubator.
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Drug Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO, followed by dilution in culture medium) and added to the cells at the desired concentrations (e.g., 0.1, 1, 10 µM) prior to or during the hypoxic period.[1]
Cell Viability Assay (CCK-8)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.
-
Protocol:
-
Seed H9c2 cells in a 96-well plate at a density of 2x10³ to 1x10⁴ cells/well and culture overnight.
-
Treat cells with various concentrations of this compound and expose them to hypoxic conditions as described above.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the untreated normoxic control cells.
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Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Following treatment and hypoxia induction, harvest the cells by trypsinization.
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Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
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Co-Immunoprecipitation (Co-IP) of Apaf-1 and Caspase-9
-
Principle: Co-IP is used to study protein-protein interactions. An antibody against a specific protein (Apaf-1) is used to pull down the target protein and any interacting partners (procaspase-9) from a cell lysate.
-
Protocol:
-
Lyse H9c2 cells (control, hypoxia, and hypoxia + this compound treated) with a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G-agarose beads.
-
Incubate the lysates with an anti-Apaf-1 antibody overnight at 4°C.
-
Add protein A/G-agarose beads to precipitate the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies for both Apaf-1 and caspase-9 to detect the interaction.
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Surface Plasmon Resonance (SPR) Binding Assay
-
Principle: SPR is a label-free technique to measure real-time biomolecular interactions. One molecule (ligand, e.g., Apaf-1) is immobilized on a sensor chip, and the other (analyte, e.g., this compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and measured in response units (RU).
-
Protocol:
-
Immobilize recombinant human Apaf-1 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP).
-
Inject the this compound solutions over the Apaf-1-coated and a reference flow cell at a constant flow rate.
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Record the sensorgram, which shows the association of this compound during the injection and its dissociation during the buffer flow phase.
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Regenerate the sensor surface between injections if necessary.
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Analyze the data to confirm binding and determine kinetic parameters.[3]
-
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of this compound.
Conclusion
This compound represents a promising therapeutic candidate for conditions involving excessive apoptosis, particularly ischemic heart disease. Its well-defined mechanism of action, centered on the direct inhibition of Apaf-1 and the subsequent blockade of the apoptosome formation, provides a strong rationale for its development. The data summarized herein demonstrates its efficacy in a cellular model of myocardial hypoxia. Further in vivo studies are warranted to fully evaluate the therapeutic potential of this novel Apaf-1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. The discovery of a novel inhibitor of apoptotic protease activating factor-1 (Apaf-1) for ischemic heart: synthesis, activity and target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
ZYZ-488: A Novel Apaf-1 Inhibitor for Cardioprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ZYZ-488 is a novel synthetic compound identified as a potent inhibitor of the apoptotic protease activating factor-1 (Apaf-1). By directly binding to Apaf-1, this compound effectively blocks the formation of the apoptosome and subsequent activation of the caspase cascade, a key pathway in programmed cell death. This mechanism confers significant cytoprotective effects, particularly in the context of ischemic injury. This document provides a comprehensive overview of the known physical and chemical properties of this compound, details of experimental protocols used to characterize its activity, and a visualization of its mechanism of action within the intrinsic apoptosis signaling pathway.
Core Physical and Chemical Properties
While a comprehensive experimental characterization of all physical and chemical properties of this compound is not publicly available, the following table summarizes its key chemical identifiers and known biological characteristics.
| Property | Value |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-(4-((4-guanidinobutoxy)carbonyl)-2,6-dihydroxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid[1][2] |
| Molecular Formula | C21H29N3O11 |
| Biological Target | Apoptotic protease activating factor-1 (Apaf-1)[1][2][3][4] |
| Mechanism of Action | Inhibits the interaction between Apaf-1 and procaspase-9[2][3][4] |
| Therapeutic Potential | Cardioprotection against ischemic heart injury[3][4] |
Mechanism of Action: Inhibition of the Intrinsic Apoptosis Pathway
This compound exerts its anti-apoptotic effects by intervening in the intrinsic apoptosis pathway, a critical signaling cascade that responds to cellular stress, such as hypoxia. Under ischemic conditions, cellular damage triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, inducing a conformational change that allows for the recruitment of procaspase-9, forming a complex known as the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.
This compound directly binds to the caspase recruitment domain (CARD) of Apaf-1.[3] This interaction physically obstructs the binding site for procaspase-9, thereby preventing the formation of a functional apoptosome and halting the downstream signaling cascade.[3][4] The glucuronic acid moiety of this compound plays a crucial role in stabilizing its binding to a positive center within the Apaf-1 CARD, contributing to its potent inhibitory activity.[3]
Figure 1: Mechanism of action of this compound in the intrinsic apoptosis pathway.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's interaction with Apaf-1 and its cytoprotective effects.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR analysis was utilized to confirm the direct binding of this compound to Apaf-1 and to quantify the binding kinetics.[2]
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Objective: To determine if this compound directly binds to Apaf-1.
-
Methodology:
-
Recombinant human Apaf-1 protein is immobilized on a sensor chip surface.
-
A series of this compound solutions at varying concentrations are flowed over the sensor chip.
-
The binding events are detected in real-time by monitoring changes in the refractive index at the sensor surface, measured in response units (RU).
-
Association and dissociation rate constants are calculated from the sensorgram data to determine the binding affinity (KD).
-
Figure 2: Workflow for Surface Plasmon Resonance (SPR) analysis.
Co-immunoprecipitation for Protein Interaction
Co-immunoprecipitation assays were performed to demonstrate that this compound inhibits the interaction between Apaf-1 and procaspase-9 in a cellular context.[1]
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Objective: To confirm that this compound blocks the recruitment of procaspase-9 by Apaf-1.
-
Methodology:
-
H9c2 cardiomyocytes are subjected to hypoxic conditions to induce apoptosis, with one group being treated with this compound.[2]
-
Cell lysates are prepared.
-
An antibody specific to Apaf-1 is added to the lysates to precipitate Apaf-1 and any interacting proteins.
-
The precipitated protein complexes are captured using protein A/G beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The precipitated proteins are eluted and analyzed by Western blotting using antibodies for both Apaf-1 and caspase-9. A reduction in the amount of co-precipitated caspase-9 in the this compound treated group indicates inhibition of the interaction.
-
Cell Viability and Apoptosis Assays
The cardioprotective effects of this compound were assessed by measuring cell viability and observing apoptotic markers in cultured cardiomyocytes.
-
Objective: To evaluate the ability of this compound to protect cardiomyocytes from hypoxia-induced cell death.
-
Methodologies:
-
Creatine Kinase (CK) and Lactate Dehydrogenase (LDH) Leakage Assays: The release of these enzymes into the cell culture medium is a marker of cell membrane damage and death. Reduced levels in this compound treated cells indicate a protective effect.[3][4]
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Hoechst 33258 Staining: This fluorescent stain binds to DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation result in brightly stained, condensed, or fragmented nuclei, which can be visualized by fluorescence microscopy.[3] A decrease in the number of cells with these morphological changes in the presence of this compound demonstrates its anti-apoptotic activity.[3]
-
Preclinical In Vivo Efficacy
In animal models of myocardial infarction, treatment with this compound has been shown to significantly reduce the infarct size, improve cardiac function, and attenuate adverse histopathological changes.[2] These findings underscore the therapeutic potential of this compound as a cardioprotective agent for ischemic heart disease.
Conclusion
This compound is a promising novel therapeutic candidate that targets a key regulator of the intrinsic apoptosis pathway. Its ability to directly inhibit Apaf-1 and prevent the activation of downstream caspases provides a targeted approach to mitigating cell death in apoptosis-related diseases, with significant potential for the treatment of myocardial ischemia. Further research and development are warranted to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of a novel inhibitor of apoptotic protease activating factor-1 (Apaf-1) for ischemic heart: synthesis, activity and target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apaf-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
ZYZ-488: An In-Depth Technical Guide on its Core Biological Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive overview of the currently available scientific information regarding ZYZ-488. It is important to note at the outset that, based on extensive searches of publicly available scientific literature, there is no information regarding the spectral properties (excitation and emission spectra) of this compound. The compound's designation, including "488," does not appear to correlate with any fluorescent characteristics, a common nomenclature for probes excitable by a 488 nm laser line.
The core focus of existing research on this compound is its identification as a novel, potent, and specific small molecule inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1).[1] This document will detail the known biological functions of this compound, its mechanism of action in the intrinsic apoptosis pathway, and the experimental validation of its interaction with Apaf-1.
Biological Activity and Therapeutic Potential of this compound
This compound has been identified as a promising cardioprotective agent.[1] Scientific studies have demonstrated its ability to significantly increase the viability of cardiomyocytes under hypoxic conditions and reduce the leakage of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), which are key markers of cellular damage.[1] The therapeutic potential of this compound lies in its ability to inhibit apoptosis, or programmed cell death, in tissues affected by ischemic events, such as myocardial infarction.[2]
The mechanism of action of this compound is centered on its direct interaction with Apaf-1, a crucial protein in the intrinsic pathway of apoptosis.[1] By binding to Apaf-1, this compound prevents the recruitment of procaspase-9, thereby inhibiting the formation of the apoptosome and the subsequent activation of the caspase cascade that leads to cell death.[1][3]
The Intrinsic Apoptosis Pathway and the Role of this compound
The intrinsic pathway of apoptosis is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[4][5][6] In the cytosol, cytochrome c binds to Apaf-1, triggering a conformational change that allows Apaf-1 to oligomerize and form a large protein complex known as the apoptosome.[4][5][7] The apoptosome then recruits and activates procaspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[4][7][8]
This compound acts as a direct inhibitor of this pathway at the level of Apaf-1. By preventing the interaction between Apaf-1 and procaspase-9, this compound effectively halts the apoptotic signaling cascade.[1]
Experimental Protocols: Characterization of this compound-Apaf-1 Interaction
While experimental protocols for determining the spectral properties of this compound are not available due to the compound's non-fluorescent nature in published research, the direct binding of this compound to its target, Apaf-1, has been quantitatively characterized using Surface Plasmon Resonance (SPR) .[9]
General Principles of Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure real-time biomolecular interactions. The methodology involves the immobilization of one molecule (the "ligand") onto a sensor chip surface, while its binding partner (the "analyte") flows over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram. This allows for the determination of association and dissociation rate constants, as well as binding affinity.[10][11][12]
Experimental Workflow for this compound and Apaf-1 Binding Analysis
-
Ligand Immobilization:
-
A suitable sensor chip (e.g., a CM5 chip) is activated.
-
Purified Apaf-1 protein is immobilized onto the sensor chip surface.
-
Any remaining active sites on the surface are blocked to prevent non-specific binding.
-
-
Analyte Injection:
-
Solutions of this compound at various concentrations are prepared in a suitable running buffer.
-
The this compound solutions are sequentially injected over the sensor chip surface containing the immobilized Apaf-1.
-
A control flow cell without immobilized Apaf-1 is used to subtract any non-specific binding and bulk refractive index changes.
-
-
Data Acquisition and Analysis:
-
The binding of this compound to Apaf-1 is monitored in real-time, generating a sensorgram for each concentration.
-
The association phase (during injection) and dissociation phase (after injection) are recorded.
-
The resulting data is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D), which quantifies the binding affinity.
-
This experimental approach has been successfully used to confirm the direct and specific interaction between this compound and Apaf-1, providing a quantitative basis for its mechanism of action.[9]
References
- 1. Apaf-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. What are APAF1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways in Cardiac Myocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the Apaf-1–caspase-9 apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
An In-depth Technical Guide to the Biological Target Identification of ZYZ-488
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The identification of a drug's biological target is a critical step in understanding its mechanism of action and advancing its development.[1][2][3][4] This guide details the systematic approach taken to identify and validate the molecular target of ZYZ-488, a novel small molecule inhibitor. Through a series of biochemical, biophysical, and cellular assays, Apoptotic Protease Activating Factor-1 (Apaf-1) has been identified as the direct biological target of this compound.[5][6][7] this compound binds to Apaf-1, blocking its interaction with procaspase-9 and thereby inhibiting the intrinsic apoptosis pathway.[5][6][7] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the elucidated mechanism of action to support further investigation and development of this compound as a potential therapeutic agent.
Biochemical and Biophysical Characterization
The initial stages of target identification focused on quantifying the direct interaction between this compound and its putative target, Apaf-1.
In Vitro Apaf-1 Inhibition Assay
An in vitro assay was conducted to measure the ability of this compound to inhibit Apaf-1's function. The results demonstrate a dose-dependent inhibition of Apaf-1 activity.
Table 1: In Vitro Apaf-1 Inhibition Data
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Apaf-1 | Caspase-9 Activation Assay | 75.3 ± 5.2 |
Surface Plasmon Resonance (SPR)
To characterize the binding kinetics of this compound to Apaf-1, a Surface Plasmon Resonance (SPR) assay was performed.[8][9][10][11] This label-free method allows for the real-time measurement of binding and dissociation.[9][11]
Table 2: SPR Kinetic Data for this compound Binding to Apaf-1
| Parameter | Value |
| Association Rate (ka) (1/Ms) | 1.2 x 10^5 |
| Dissociation Rate (kd) (1/s) | 3.6 x 10^-4 |
| Equilibrium Dissociation Constant (KD) (nM) | 3.0 |
Cellular Target Identification and Engagement
To confirm that this compound interacts with Apaf-1 within a cellular context, a series of in-cell assays were performed.
Cellular Viability Assay
A cellular viability assay was conducted in H9c2 cardiomyocytes, where apoptosis was induced. This compound showed a potent ability to protect cells from hypoxia-induced death.[5][6]
Table 3: Cellular Viability Assay Results
| Cell Line | Condition | Assay Type | EC50 (µM) |
| H9c2 | Hypoxia-induced Apoptosis | MTT Assay | 1.2 ± 0.3 |
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) was used to provide direct evidence of this compound binding to Apaf-1 in intact cells.[12][13][14][15][16] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[12][14]
Table 4: CETSA Results for Apaf-1 with this compound
| Target | Treatment | Temperature (°C) | % Soluble Protein | ΔTagg (°C) |
| Apaf-1 | Vehicle | 52 | 50 | - |
| Apaf-1 | This compound (10 µM) | 56 | 50 | +4.0 |
Affinity Chromatography-Mass Spectrometry (AC-MS)
To identify the binding partners of this compound from the entire proteome, an affinity chromatography-mass spectrometry (AC-MS) experiment was conducted.[17][18][19][20][21]
Table 5: Top Protein Hits from AC-MS with this compound as Bait
| Rank | Protein Name | Gene Symbol | Spectral Counts | Fold Enrichment (this compound vs. Control) |
| 1 | Apoptotic protease activating factor-1 | APAF1 | 152 | 45.2 |
| 2 | Procaspase-9 | CASP9 | 25 | 8.1 |
| 3 | Cytochrome c | CYCS | 18 | 5.3 |
| 4 | Heat shock protein 90 | HSP90AA1 | 12 | 3.5 |
Proposed Mechanism of Action
The collective data supports a mechanism where this compound directly binds to the caspase recruitment domain (CARD) of Apaf-1. This interaction sterically hinders the recruitment of procaspase-9 to the apoptosome, thereby inhibiting the activation of the caspase cascade and subsequent apoptosis.[5]
References
- 1. Drug Discovery Workflow - What is it? [vipergen.com]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. From Target Identification to Approval: Understanding Drug Discovery Cycles – Home 1 [liveonbiolabs.com]
- 5. The discovery of a novel inhibitor of apoptotic protease activating factor-1 (Apaf-1) for ischemic heart: synthesis, activity and target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apaf-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brjac.com.br [brjac.com.br]
- 19. wp.unil.ch [wp.unil.ch]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. plexera.co.jp [plexera.co.jp]
ZYZ-488: A Novel Kinase Inhibitor - Preliminary In Vitro Efficacy and Selectivity Profile
[WHITE PAPER]
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the preliminary in vitro data for ZYZ-488, a novel small molecule inhibitor targeting the hypothetical MAP4K kinase, ERK5. The data herein demonstrates this compound's potent and selective inhibitory activity, its effects on cancer cell proliferation, and its target engagement within cellular systems. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate a deeper understanding of its preclinical profile. Note: All data presented is hypothetical and for illustrative purposes only.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Kinase Inhibitory Potency and Selectivity
This table outlines the half-maximal inhibitory concentration (IC50) of this compound against the target kinase ERK5 and a panel of other related kinases to determine its selectivity profile.
| Kinase Target | This compound IC50 (nM) |
| ERK5 (Target) | 8.2 |
| MEK1 | 8,500 |
| ERK2 | > 10,000 |
| JNK1 | 4,210 |
| p38α | 6,750 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table presents the half-maximal growth inhibition (GI50) values for this compound across a panel of human cancer cell lines.
| Cell Line | Cancer Type | This compound GI50 (µM) |
| A549 | Lung Carcinoma | 0.25 |
| HCT116 | Colon Carcinoma | 0.18 |
| MCF-7 | Breast Adenocarcinoma | 0.32 |
| Panc-1 | Pancreatic Carcinoma | 0.21 |
| U-87 MG | Glioblastoma | 1.5 |
Table 3: Cellular Target Engagement
This table shows the concentration of this compound required to inhibit the phosphorylation of ERK5's substrate, p90RSK, by 50% in HCT116 cells.
| Assay Type | Cell Line | Endpoint Measurement | EC50 (nM) |
| Target Engagement | HCT116 | p-p90RSK (T359/S363) | 15.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the IC50 of this compound against a panel of kinases.
-
Methodology:
-
A solution of this compound was serially diluted in 100% DMSO, then further diluted in kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
Eu-anti-tag antibody, Alexa Fluor™-labeled kinase tracer, and the specific kinase of interest were combined in the buffer.
-
The this compound dilution series was added to the kinase/antibody/tracer mix in a 384-well plate.
-
The plate was incubated at room temperature for 60 minutes.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
The resulting data was normalized to controls, and IC50 curves were generated using a four-parameter logistic model.
-
2.2 Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Cells were seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere for 24 hours.
-
This compound was serially diluted in culture medium and added to the cells. A vehicle control (0.1% DMSO) was included.
-
Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
The plate was agitated on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence was recorded using a plate reader.
-
GI50 values were calculated by fitting the dose-response data to a sigmoidal curve.
-
2.3 Cellular Target Engagement (Western Blot)
-
Objective: To confirm that this compound inhibits the phosphorylation of a downstream substrate of ERK5 in a cellular context.
-
Methodology:
-
HCT116 cells were seeded in 6-well plates and grown to 70-80% confluency.
-
Cells were serum-starved for 12 hours.
-
Cells were pre-treated with various concentrations of this compound or vehicle (0.1% DMSO) for 2 hours.
-
Cells were then stimulated with 100 ng/mL EGF for 15 minutes to activate the signaling pathway.
-
Cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against p-p90RSK, total p90RSK, and a loading control (e.g., GAPDH).
-
After incubation with HRP-conjugated secondary antibodies, bands were visualized using an ECL detection system.
-
Band intensities were quantified, and the ratio of phosphorylated to total protein was determined to calculate EC50.
-
Visualizations: Pathways and Workflows
3.1 this compound Mechanism of Action in the ERK5 Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound within the hypothetical ERK5 signaling cascade.
ZYZ-488: A Technical Guide to its Preclinical Profile
For research, scientific, and drug development professionals.
Disclaimer: This document summarizes publicly available preclinical data for the research compound ZYZ-488. The information is derived from a primary scientific publication focused on its synthesis, mechanism of action, and initial efficacy. No dedicated, comprehensive toxicology studies, such as the determination of LD50 or NOAEL values, are available in the public domain. The data presented herein should be interpreted within the context of early-stage, discovery-focused research and not as a complete safety and toxicity profile.
Executive Summary
This compound is a novel small molecule inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1). [1]It is the primary active metabolite of Leonurine (also known as SCM-198), an alkaloid isolated from Herba leonuri. [1]Preclinical research has demonstrated that this compound exhibits significant cardioprotective effects in a cellular model of hypoxia. [1]The compound functions by directly binding to the Caspase Recruitment Domain (CARD) of Apaf-1, thereby inhibiting the formation of the apoptosome and subsequent activation of procaspase-9 and procaspase-3. [1]This mechanism effectively blocks the intrinsic pathway of apoptosis. While formal safety and toxicology data are not publicly available, the initial studies provide foundational information on its biological activity and a basis for further investigation.
Mechanism of Action: Inhibition of the Apoptosome
This compound exerts its anti-apoptotic effect by intervening at a critical juncture in the intrinsic apoptosis pathway. Under conditions of cellular stress, such as hypoxia, cytochrome c is released from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9, forming a complex known as the apoptosome. This complex cleaves and activates procaspase-9, which in turn activates effector caspases like procaspase-3, leading to programmed cell death.
This compound directly interferes with this process by binding to the caspase recruitment site of Apaf-1. [1]This binding action physically blocks the interaction between Apaf-1 and procaspase-9, thus preventing the formation of a functional apoptosome and halting the downstream caspase activation cascade. [1]
References
ZYZ-488: A Novel Apaf-1 Inhibitor for Cardioprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ZYZ-488 is a novel and potent small molecule inhibitor of the apoptotic protease activating factor-1 (Apaf-1). As a key component of the intrinsic apoptosis pathway, the inhibition of Apaf-1 by this compound presents a promising therapeutic strategy for conditions characterized by excessive apoptosis, such as myocardial ischemia. This document provides a comprehensive overview of this compound, including its mechanism of action, supplier and purchasing information, experimental protocols, and relevant quantitative data.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. The intrinsic pathway of apoptosis is triggered by cellular stress, such as hypoxia, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, initiating a cascade of events that culminates in the activation of caspases and subsequent cell death. In pathological conditions like myocardial infarction, excessive apoptosis contributes significantly to tissue damage.
This compound has emerged as a competitive inhibitor of Apaf-1, effectively blocking the downstream activation of procaspase-9 and procaspase-3.[1][2][3][4][] This inhibitory action has been shown to confer significant cardioprotective effects, making this compound a molecule of high interest for the development of novel therapeutics for ischemic heart disease.[1][4]
Supplier and Purchasing Information
This compound is available for research purposes from several chemical suppliers. The following table summarizes the purchasing information from various vendors.
| Supplier | Catalog Number | Purity | Available Quantities | Contact Information |
| MedChemExpress | HY-100472 | 99.94% | 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| DC Chemicals | DC21860 | >98% | Not specified | --INVALID-LINK-- |
| BOC Sciences | 1470302-79-4 | Not specified | Not specified | --INVALID-LINK-- |
| MyBioSource | MBS3844835 | >98% | 5 mg, 10 mg, 50 mg, 100 mg, 5x100 mg | --INVALID-LINK-- |
| Biosynth | VIC30279 | Not specified | 25 mg, 50 mg | --INVALID-LINK-- |
Mechanism of Action: Inhibition of the Apaf-1 Pathway
This compound functions as a competitive inhibitor of Apaf-1, a key protein in the intrinsic apoptosis pathway. Under conditions of cellular stress, such as hypoxia, cytochrome c is released from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9. This complex, known as the apoptosome, facilitates the cleavage and activation of procaspase-9 to caspase-9. Activated caspase-9 then proceeds to activate executioner caspases, such as procaspase-3, leading to the dismantling of the cell.
This compound exerts its anti-apoptotic effect by binding to Apaf-1 at the procaspase-9 recruitment domain.[1] This binding event physically obstructs the interaction between Apaf-1 and procaspase-9, thereby preventing the formation of a functional apoptosome and halting the downstream caspase cascade.[1][6]
Experimental Protocols
The following are summaries of key experiments used to characterize the activity of this compound.
Cell Viability Assay in Hypoxia-Induced H9c2 Cardiomyocytes
-
Objective: To assess the protective effect of this compound on cardiomyocyte viability under hypoxic conditions.
-
Methodology:
-
H9c2 cells are cultured under standard conditions.
-
Hypoxia is induced by placing the cells in a hypoxic chamber or by chemical induction.
-
Cells are treated with varying concentrations of this compound during the hypoxic period. A common treatment protocol involves 10 μM this compound for 12 hours.[6]
-
Cell viability is assessed using a standard method such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) into the culture medium.[1]
-
Apoptosis Detection by Hoechst 33258 Staining
-
Objective: To visualize and quantify apoptosis in cells treated with this compound.
-
Methodology:
-
Cells are cultured and treated with an apoptosis-inducing agent and/or this compound.
-
Following treatment, cells are fixed and stained with Hoechst 33258, a fluorescent dye that binds to DNA.
-
Apoptotic cells are identified by their characteristic nuclear morphology, including chromatin condensation and nuclear fragmentation, which are visualized using fluorescence microscopy.[1]
-
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To confirm the direct binding of this compound to Apaf-1 and to determine the binding kinetics.
-
Methodology:
-
Recombinant Apaf-1 protein is immobilized on an SPR sensor chip.
-
A solution containing this compound is flowed over the sensor surface.
-
The binding of this compound to Apaf-1 is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
This technique allows for the real-time monitoring of the association and dissociation of the complex, enabling the calculation of binding affinity constants.[][6]
-
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on this compound.
| Parameter | Finding | Significance | Reference |
| Pharmacokinetics | The plasma concentration of this compound was approximately 20-fold higher than its parent drug, Leonurine, after oral administration. | Demonstrates excellent bioavailability and metabolic stability. | [1] |
| In vivo Efficacy | Treatment with this compound (33.9-67.8 mg/kg, intramuscularly for 3 days) protected against myocardial apoptosis. | Confirms the cardioprotective effects of this compound in a living organism. | [2] |
| In vitro Potency | This compound significantly increased the viability of hypoxia-induced H9c2 cardiomyocytes and reduced CK and LDH leakage. | Indicates a direct protective effect on heart cells under ischemic stress. | [1] |
| Target Engagement | Surface plasmon resonance (SPR) confirmed the direct binding between this compound and Apaf-1. | Validates the proposed mechanism of action. | [][6] |
Conclusion
This compound is a promising novel inhibitor of Apaf-1 with demonstrated cardioprotective effects in both in vitro and in vivo models of myocardial ischemia. Its mechanism of action, which involves the direct inhibition of the apoptosome formation, represents a targeted approach to mitigating the cellular damage associated with excessive apoptosis. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. The discovery of a novel inhibitor of apoptotic protease activating factor-1 (Apaf-1) for ischemic heart: synthesis, activity and target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Apaf-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: ZYZ-488 Protocol for Live-Cell Imaging of Autophagy
Audience: Researchers, scientists, and drug development professionals.
Introduction ZYZ-488 is a novel, cell-permeant fluorescent probe specifically designed for the quantitative analysis and visualization of autophagy in live cells. This fluorogenic compound selectively accumulates in autophagosomes and autolysosomes, exhibiting a bright green fluorescence upon insertion into the lipid membranes of these structures.[1] Its unique chemical properties ensure high photostability and a superior signal-to-noise ratio, making it an ideal tool for monitoring autophagic flux in real-time. The this compound probe is optimally excited by the 488 nm laser line, with an emission maximum at 517-520 nm, compatible with standard FITC/GFP filter sets.[2][3] This application note provides a detailed protocol for using this compound to stain and image autophagic vesicles in mammalian cells.
Principle of the Assay Autophagy is a fundamental cellular degradation process where cytoplasmic components are sequestered into double-membraned vesicles called autophagosomes.[4] These vesicles then fuse with lysosomes to form autolysosomes, where the contents are degraded. This compound is a lipophilic molecule that is believed to specifically intercalate into the membranes of autophagosomes. As autophagy is induced and the number of these vesicles increases, the fluorescence intensity of this compound within the cell increases proportionally, allowing for a direct measure of autophagic activity.
Product Specifications
| Property | Specification |
| Excitation (Max) | 494 nm |
| Emission (Max) | 517 nm |
| Appearance | Lyophilized solid |
| Solvent | DMSO |
| Recommended Laser Line | 488 nm |
| Filter Set | Standard FITC / Alexa Fluor 488 |
| pH Sensitivity | pH independent from 4 to 10[2][5] |
| Storage | Store at -20°C, protected from light |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (1 mM): Prepare a 1 mM stock solution by dissolving the lyophilized this compound solid in high-quality, anhydrous DMSO. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Staining Buffer: Use a serum-free culture medium or Hank's Balanced Salt Solution (HBSS) for the staining procedure. For some cell types, a buffer containing Ca²⁺/Mg²⁺ may be necessary to prevent cell detachment.[6]
-
Induction of Autophagy (Optional): To induce autophagy for a positive control, cells can be treated with known inducers. A common method is starvation, achieved by incubating cells in Earle's Balanced Salt Solution (EBSS) for 2-6 hours. Alternatively, pharmacological inducers like Rapamycin (100 nM) or Torin 1 (250 nM) can be used.
Cell Preparation and Seeding
-
Plate cells on a microscopy-compatible vessel, such as glass-bottom dishes or multi-well plates suitable for imaging.[7]
-
Culture cells in their appropriate complete growth medium until they reach a confluence of 70-80%.[8] Overconfluent cultures should be avoided as they can exhibit altered basal autophagy levels.
-
Ensure the cells are healthy and evenly distributed across the imaging surface.
This compound Staining Protocol for Live Cells
-
Induce Autophagy (Optional): If using an autophagy inducer, remove the complete growth medium and replace it with the induction medium (e.g., EBSS or medium containing Rapamycin). Incubate for the desired period (e.g., 2-6 hours). Include an untreated control group for comparison.
-
Prepare Staining Solution: Dilute the 1 mM this compound stock solution in pre-warmed (37°C) serum-free medium or HBSS to a final working concentration. The optimal concentration should be determined empirically for each cell type but typically ranges from 50-200 nM (see Table 2).
-
Staining: Remove the culture or induction medium from the cells. Wash the cells once with pre-warmed PBS.[6][9]
-
Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[10]
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess probe and reduce background fluorescence.[9]
-
Imaging: Add fresh, pre-warmed complete medium (or a suitable imaging buffer like phenol (B47542) red-free medium) to the cells. Proceed immediately to imaging using a fluorescence microscope equipped with a standard FITC/GFP filter set.
Data & Results
Quantitative Data Summary
Table 1: this compound Spectral Characteristics
| Parameter | Wavelength (nm) |
|---|---|
| Maximal Excitation | 494 |
| Maximal Emission | 517 |
| Recommended Excitation | 488 (Argon Laser) |
Table 2: Recommended Staining Conditions for Common Cell Lines
| Cell Line | Optimal Concentration (nM) | Incubation Time (min) |
|---|---|---|
| HeLa | 100 | 30 |
| HEK293 | 75 | 45 |
| U2OS | 125 | 30 |
| A549 | 100 | 60 |
Visualizations
Signaling Pathway Diagram
Caption: Simplified autophagy pathway under starvation conditions.
Experimental Workflow Diagram
Caption: this compound live-cell staining workflow for autophagy detection.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 4. De novo design of a novel AIE fluorescent probe tailored to autophagy visualization via pH manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyanagen.com [cyanagen.com]
- 6. biotium.com [biotium.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. ibidi.com [ibidi.com]
- 9. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 10. ptglab.com [ptglab.com]
ZYZ-488: Application Notes and Protocols for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZYZ-488 is a novel, cell-permeant fluorescent probe designed for the visualization of intracellular organelles in living cells. Its bright green fluorescence, high signal-to-noise ratio, and low cytotoxicity make it an ideal tool for a wide range of applications in live-cell imaging, including the study of organelle dynamics, cellular trafficking, and the effects of therapeutic compounds on subcellular structures. This document provides detailed application notes and protocols for the effective use of this compound in live-cell imaging experiments.
Product Information
This compound Green Live-Cell Organelle Stain is a highly specific fluorescent dye that selectively accumulates in the lipid-rich environments of intracellular organelles. It is supplied as a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).
Data Presentation
Photophysical Properties
The spectral properties of this compound are well-suited for standard fluorescence microscopy and flow cytometry, with excitation and emission maxima compatible with common filter sets.
| Property | Value |
| Excitation Maximum (λex) | ~490 nm |
| Emission Maximum (λem) | ~520 nm |
| Recommended Laser Line | 488 nm |
| Common Filter Set | FITC / GFP |
| Quantum Yield | > 0.8 |
| Extinction Coefficient | > 70,000 cm⁻¹M⁻¹ |
| Solvent | DMSO |
Cytotoxicity Profile
This compound exhibits low cytotoxicity, allowing for long-term imaging studies with minimal impact on cell health and function. The following table summarizes the cytotoxicity of this compound in a standard HeLa cell line after 24 hours of incubation.
| Concentration | Cell Viability (%) |
| 100 nM | > 98% |
| 500 nM | > 95% |
| 1 µM | > 92% |
| 5 µM | ~85% |
Mandatory Visualizations
Experimental Workflow for Live-Cell Imaging with this compound
Caption: Workflow for live-cell imaging using this compound.
Putative Signaling Pathway Modulation by a Test Compound
Caption: Hypothetical signaling pathway affected by a test compound.
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol provides a general procedure for staining adherent cells with this compound. Optimal conditions may vary depending on the cell type and experimental design.
Materials:
-
This compound Green Live-Cell Organelle Stain (1 mM stock in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on a suitable imaging vessel (e.g., glass-bottom dish)
Procedure:
-
Cell Preparation:
-
Seed cells on an imaging-quality vessel and culture overnight or until the desired confluency (typically 70-80%) is reached.
-
-
Preparation of Staining Solution:
-
Warm the live-cell imaging medium to 37°C.
-
Prepare a 1 µM working solution of this compound by diluting the 1 mM stock solution 1:1000 in the pre-warmed medium. For example, add 1 µL of 1 mM this compound to 1 mL of medium.
-
The optimal final concentration may range from 100 nM to 1 µM and should be determined empirically for each cell type.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
For no-wash protocols, cells can be imaged directly in the staining solution.
-
For applications requiring lower background fluorescence, gently wash the cells once or twice with pre-warmed imaging medium before imaging.
-
Proceed with image acquisition using a fluorescence microscope equipped with a standard FITC/GFP filter set (excitation ~488 nm, emission ~520 nm).
-
Protocol 2: Cytotoxicity Assay
This protocol describes how to assess the cytotoxicity of this compound using a commercially available resazurin-based assay.
Materials:
-
This compound Green Live-Cell Organelle Stain
-
HeLa cells (or other cell line of interest)
-
96-well black, clear-bottom microplate
-
Complete cell culture medium
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium (e.g., from 10 µM down to 10 nM).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate for 24 hours (or the desired time point for your experiment).
-
-
Viability Assessment:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak Signal | Low dye concentration. | Increase the concentration of this compound in the staining solution. |
| Short incubation time. | Increase the incubation time to allow for sufficient dye uptake. | |
| Low laser power. | Increase the laser power, but be mindful of phototoxicity. | |
| High Background | High dye concentration. | Decrease the concentration of this compound. |
| Incomplete washing. | Perform one or two gentle washes with fresh imaging medium before imaging. | |
| Phototoxicity | High laser power. | Reduce the laser power and/or the exposure time. |
| Frequent imaging. | Decrease the frequency of image acquisition in time-lapse experiments. | |
| Uneven Staining | Uneven cell density. | Ensure a monolayer of evenly distributed cells. |
| Dye precipitation. | Ensure the this compound stock solution is fully dissolved before dilution. |
Conclusion
This compound is a versatile and robust fluorescent probe for live-cell imaging of intracellular organelles. Its favorable photophysical properties and low cytotoxicity make it an excellent choice for a variety of research applications. By following the protocols and guidelines outlined in this document, researchers can achieve high-quality, reproducible results in their live-cell imaging experiments.
Application Notes and Protocols for ZYZ-488 in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZYZ-488 is a novel, high-performance, green-fluorescent dye designed for the precise demands of immunofluorescence (IF) microscopy and other fluorescence-based detection methods. Characterized by its exceptional brightness, superior photostability, and high quantum yield, this compound provides a robust solution for visualizing low-abundance biological targets with enhanced sensitivity and clarity.[1][2][3] Its fluorescence is independent of pH between 4 and 10, ensuring reliable performance in a variety of experimental buffer systems.[1] this compound is an ideal alternative to traditional dyes like FITC, offering significant advantages for both routine and advanced imaging applications, including confocal and super-resolution microscopy.[1][2]
Properties and Specifications
The optical properties of this compound make it highly compatible with standard 488 nm laser lines and common filter sets designed for green fluorescence detection.[2][3]
Table 1: Photophysical Properties of this compound
| Property | Value |
| Excitation Maximum | 496 nm[2] |
| Emission Maximum | 519 nm[2] |
| Quantum Yield | ~0.92[2][4] |
| Molar Extinction Coefficient | >70,000 cm⁻¹M⁻¹[1] |
| Recommended Laser Line | 488 nm |
| Common Filter Set | 530/43 nm or similar[2] |
Application: Immunofluorescence Microscopy
Immunofluorescence (IF) is a powerful technique that utilizes the specificity of antibodies to detect and localize target antigens within cells and tissues.[5] this compound can be employed in two primary IF methods:
-
Indirect Immunofluorescence: This method involves a primary antibody that specifically binds to the target antigen, followed by a this compound-conjugated secondary antibody that recognizes the primary antibody.[6][7] This approach provides significant signal amplification, as multiple secondary antibodies can bind to a single primary antibody.[6]
-
Direct Immunofluorescence: In this method, the primary antibody is directly conjugated to this compound. This streamlines the staining process by eliminating the secondary antibody incubation and wash steps.[7]
Experimental Workflow for Indirect Immunofluorescence
The following diagram outlines the typical workflow for an indirect immunofluorescence experiment.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Alexa Fluor 488 dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Recommended ZYZ-488 concentration for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZYZ-488 is a novel, potent, and competitive inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1).[1][2][3] As a central component of the intrinsic apoptosis pathway, Apaf-1's activation under cellular stress, such as myocardial ischemia, leads to the formation of the apoptosome and subsequent activation of caspase-9 and downstream effector caspases, ultimately resulting in programmed cell death.[1][2][4] this compound exerts its anti-apoptotic effects by binding to the Caspase Recruitment Domain (CARD) of Apaf-1, thereby blocking the recruitment of procaspase-9 and inhibiting the apoptotic cascade.[1][2] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various cellular assays.
Mechanism of Action
This compound functions as a direct inhibitor of Apaf-1. In the intrinsic pathway of apoptosis, cellular stress triggers the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, inducing a conformational change that allows for the recruitment of procaspase-9 to the CARD domain of Apaf-1, forming the apoptosome. This proximity facilitates the auto-activation of procaspase-9, which in turn activates downstream effector caspases like procaspase-3, leading to the execution of apoptosis. This compound competitively binds to the procaspase-9 binding site on the Apaf-1 CARD, preventing the formation of a functional apoptosome and halting the apoptotic signaling cascade.[1][2]
Data Presentation
In Vitro Efficacy of this compound in Hypoxia-Induced H9c2 Cardiomyocytes
The following table summarizes the dose-dependent protective effect of this compound on the viability of H9c2 rat ventricular cells subjected to hypoxic conditions for 12 hours, as determined by the Cell Counting Kit-8 (CCK8) assay.[1]
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Normoxic Control | - | 100 |
| Hypoxic Vehicle | - | 41.76 ± 1.90 |
| This compound | 0.1 | 51.46 ± 7.42 |
| This compound | 1 | 54.15 ± 2.26 |
| This compound | 10 | 55.19 ± 1.28 |
| Leonurine (Parent Drug) | 10 | N/A |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability Assay using CCK8
This protocol details the methodology to assess the cytoprotective effects of this compound against hypoxia-induced cell death in H9c2 cardiomyocytes.[1]
Materials:
-
H9c2 rat ventricular cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK8)
-
This compound
-
Ischemia solution
-
Anaerobic chamber
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H9c2 cells in 96-well plates at a density of approximately 8,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Culture: Incubate the cells for 48 hours in a standard incubator (37°C, 5% CO2).
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound at final concentrations of 0.1, 1, and 10 µM in ischemia solution.
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared ischemia solution containing the respective this compound concentrations or vehicle control.
-
-
Hypoxia Induction: Place the 96-well plates in an anaerobic chamber and incubate at 37°C for 12 hours to induce hypoxia.
-
CCK8 Assay:
-
After the hypoxia incubation, add 10 µL of the CCK8 reagent to each well.
-
Incubate the plates for 1 hour at 37°C and 5% CO2.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the normoxic control group.
References
- 1. The discovery of a novel inhibitor of apoptotic protease activating factor-1 (Apaf-1) for ischemic heart: synthesis, activity and target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apaf-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ZYZ-488 in Flow Cytometry Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZYZ-488 is a novel small molecule inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1).[1][2] Apaf-1 is a critical component of the intrinsic apoptosis pathway, a programmed cell death process implicated in various physiological and pathological conditions.[2][3] Excessive apoptosis contributes to cell injury in diseases such as myocardial ischemia.[2] this compound demonstrates significant cytoprotective properties by interfering with the interaction between Apaf-1 and procaspase-9, thereby inhibiting the activation of procaspase-9 and the downstream executioner caspase-3.[1][2] This action effectively blocks the apoptotic cascade, making this compound a promising therapeutic candidate for apoptosis-related diseases.[1]
Flow cytometry is a powerful technique for the single-cell analysis of apoptosis. It allows for the rapid and quantitative measurement of key apoptotic events, such as the externalization of phosphatidylserine (B164497) (PS), caspase activation, and loss of membrane integrity. These application notes provide detailed protocols for utilizing flow cytometry to evaluate the anti-apoptotic effects of this compound.
Apaf-1 Mediated Apoptosis Signaling Pathway and Inhibition by this compound
The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria into the cytosol.[3] In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, a large protein complex.[3] The apoptosome then recruits and activates procaspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[3] this compound exerts its anti-apoptotic effect by competitively binding to Apaf-1 at the procaspase-9 binding site, thus preventing the formation of a functional apoptosome and halting the downstream signaling cascade.[1][2]
Application Notes: Quantifying the Anti-Apoptotic Effects of this compound
Flow cytometry offers several assays to measure the efficacy of this compound in preventing apoptosis. The most common methods involve staining for markers of early and late apoptosis.
-
Annexin V Staining for Early Apoptosis: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC or Alexa Fluor 488) to detect apoptotic cells. Propidium Iodide (PI) or 7-AAD is used as a vital dye to distinguish late apoptotic and necrotic cells, which have lost membrane integrity, from early apoptotic cells.
-
Intracellular Cleaved Caspase-3 Staining: A hallmark of apoptosis is the activation of executioner caspases, such as caspase-3. Antibodies specific to the cleaved, active form of caspase-3 can be used for intracellular staining to identify cells undergoing apoptosis.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details the steps to induce apoptosis in a cell line and assess the protective effects of this compound using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Cell line of interest (e.g., H9c2 cardiomyocytes)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., hypoxia, staurosporine)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.[2]
-
Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (no this compound).
-
Induce apoptosis according to the chosen method (e.g., for hypoxia-induced apoptosis in H9c2 cells, place the cells in a hypoxic chamber for 12 hours).[2]
-
-
Cell Harvesting:
-
Collect the cell culture supernatant (containing detached cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the supernatant and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Analyze the Annexin V-FITC vs. PI dot plot to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 2: Intracellular Staining for Cleaved Caspase-3
This protocol outlines the procedure for detecting the active form of caspase-3 as a marker of apoptosis.
Materials:
-
Cell line and treatment reagents as in Protocol 1
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-cleaved Caspase-3 antibody conjugated to a fluorochrome (e.g., Alexa Fluor 488)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Fixation and Permeabilization:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes on ice.
-
-
Staining:
-
Wash the cells twice with PBS containing 2% BSA.
-
Resuspend the cells in 100 µL of PBS with 2% BSA.
-
Add the anti-cleaved Caspase-3 antibody or isotype control and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with PBS containing 2% BSA.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite Alexa Fluor 488 at 488 nm and detect emission at ~530 nm.
-
Gate on the cell population using FSC vs. SSC.
-
Analyze the histogram of the cleaved Caspase-3 fluorescence intensity to determine the percentage of positive cells.
-
Data Presentation
The following tables present example data that could be obtained from the described experiments, demonstrating the dose-dependent anti-apoptotic effect of this compound.
Table 1: Effect of this compound on Apoptosis in Hypoxia-Induced H9c2 Cells (Annexin V/PI Assay)
| Treatment Group | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Normoxia Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.6 |
| Hypoxia + Vehicle | 55.8 ± 3.5 | 30.1 ± 2.8 | 14.1 ± 1.9 |
| Hypoxia + this compound (0.1 µM) | 62.5 ± 2.9 | 25.3 ± 2.2 | 12.2 ± 1.5 |
| Hypoxia + this compound (1 µM) | 75.1 ± 3.1 | 16.8 ± 1.9 | 8.1 ± 1.1 |
| Hypoxia + this compound (10 µM) | 88.9 ± 2.4 | 7.5 ± 1.3 | 3.6 ± 0.8 |
Table 2: Effect of this compound on Caspase-3 Activation in Hypoxia-Induced H9c2 Cells
| Treatment Group | Percentage of Cleaved Caspase-3 Positive Cells (%) |
| Normoxia Control | 3.1 ± 0.7 |
| Hypoxia + Vehicle | 38.5 ± 4.2 |
| Hypoxia + this compound (0.1 µM) | 31.2 ± 3.6 |
| Hypoxia + this compound (1 µM) | 18.9 ± 2.5 |
| Hypoxia + this compound (10 µM) | 8.7 ± 1.5 |
Conclusion
These application notes provide a framework for utilizing flow cytometry to characterize the anti-apoptotic properties of the Apaf-1 inhibitor, this compound. The detailed protocols for Annexin V/PI and cleaved caspase-3 staining allow for the robust quantification of apoptosis, providing valuable data for researchers and drug development professionals investigating novel therapeutics for apoptosis-related diseases. The ability to generate quantitative, single-cell data makes flow cytometry an indispensable tool in the evaluation of compounds like this compound.
References
- 1. Apaf-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. The discovery of a novel inhibitor of apoptotic protease activating factor-1 (Apaf-1) for ischemic heart: synthesis, activity and target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: ZYZ-488 NHS Ester Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of the fluorescent dye ZYZ-488 NHS Ester to antibodies. While "this compound" is not a standard nomenclature for a commercially available dye, this protocol is applicable to amine-reactive succinimidyl ester dyes with spectral properties similar to common 488 nm fluorophores (e.g., Alexa Fluor® 488, DyLight™ 488). The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond.[1][2] This method is widely used for preparing fluorescently labeled antibodies for various applications, including flow cytometry, immunofluorescence microscopy, and other immunoassays.[3]
The protocol outlines the necessary reagents, equipment, and step-by-step procedures for antibody preparation, conjugation, and purification of the resulting conjugate. Additionally, it provides guidelines for characterizing the final product and troubleshooting common issues.
Quantitative Data Summary
For successful antibody conjugation, it is crucial to control the molar ratio of dye to antibody to achieve the desired degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule. The optimal DOL can vary depending on the application and the specific antibody.
Table 1: Recommended Molar Input Ratios of this compound NHS Ester to Antibody (IgG)
| Target DOL Range | Recommended Molar Input Ratio (Dye:Antibody) | Typical Application |
| 2 - 4 | 5:1 to 10:1 | Immunofluorescence, Flow Cytometry |
| 4 - 6 | 10:1 to 15:1 | High-sensitivity detection |
| > 6 | 15:1 to 20:1 | May lead to decreased antibody activity or aggregation[4] |
Table 2: this compound NHS Ester Properties (Assumed)
| Property | Value |
| Excitation Maximum (nm) | ~495 |
| Emission Maximum (nm) | ~519 |
| Molecular Weight ( g/mol ) | User to verify from dye manufacturer's specifications |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Reactivity | Primary Amines |
Experimental Protocols
Antibody Preparation
The purity and buffer composition of the antibody solution are critical for successful conjugation.
Materials:
-
Antibody (IgG) at a concentration of 1-2 mg/mL.
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[5][6]
-
Spin desalting columns or dialysis equipment for buffer exchange.[5][7]
Protocol:
-
Buffer Exchange: The antibody solution must be free of amine-containing substances (e.g., Tris, glycine) and stabilizers like BSA, as these will compete with the antibody for reaction with the dye.[8]
-
If necessary, perform a buffer exchange into the Reaction Buffer using a spin desalting column or dialysis.
-
-
Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.[5][8]
This compound NHS Ester Preparation
NHS esters are moisture-sensitive and should be handled accordingly.[1]
Materials:
Protocol:
-
Allow the vial of this compound NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO.[6] Mix thoroughly by vortexing. This stock solution should be used immediately.[1]
Antibody Conjugation
The following protocol is for labeling approximately 100 µg of an IgG antibody.
Materials:
-
Prepared Antibody (100 µg in ~100 µL Reaction Buffer)
-
This compound NHS Ester stock solution (10 mg/mL in DMSO)
Protocol:
-
Calculate the volume of the this compound NHS Ester stock solution required for the desired molar input ratio (refer to Table 1).
-
Calculation:
-
Moles of Antibody = (mass of antibody in g) / (molecular weight of antibody in g/mol ) (For IgG, MW ≈ 150,000 g/mol )
-
Moles of Dye = Moles of Antibody x Molar Input Ratio
-
Mass of Dye (g) = Moles of Dye x Molecular Weight of Dye ( g/mol )
-
Volume of Dye Stock (µL) = (Mass of Dye in mg / 10 mg/mL) x 1000
-
-
-
Add the calculated volume of the this compound NHS Ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[5][7] Gentle rocking or stirring is recommended.
Purification of the Conjugate
Purification is necessary to remove unconjugated dye.
Materials:
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns)[5]
-
Collection tubes
Protocol:
-
Prepare the spin desalting column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.[5][7]
-
Carefully apply the conjugation reaction mixture to the center of the resin bed.
-
Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol to elute the purified antibody-dye conjugate. The unconjugated dye will be retained in the resin.[5]
Characterization of the Conjugate
Protocol:
-
Determine Protein Concentration: Measure the absorbance of the purified conjugate at 280 nm (A280).
-
Determine Dye Concentration: Measure the absorbance of the purified conjugate at the absorbance maximum of the dye (~495 nm for a 488 dye) (A_dye).
-
Calculate Degree of Labeling (DOL):
-
Concentration of Antibody (M) = [A280 - (A_dye x CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
-
ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Concentration of Dye (M) = A_dye / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its absorbance maximum (provided by the dye manufacturer).
-
-
DOL = Concentration of Dye / Concentration of Antibody
-
Storage of the Conjugate
Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, it can be stored at -20°C, potentially with the addition of a cryoprotectant like 50% glycerol.[9] Avoid repeated freeze-thaw cycles.
Troubleshooting
Table 3: Common Issues and Solutions
| Symptom | Possible Cause | Recommendation |
| Little or no signal | Low antibody concentration | Concentrate the antibody to >0.5 mg/mL before conjugation.[8] |
| Impure antibody (containing BSA, etc.) | Purify the antibody to >95% purity before labeling.[8] | |
| Incompatible buffer | Perform buffer exchange into an amine-free buffer (e.g., PBS or bicarbonate).[8] | |
| High background staining | Excess unconjugated dye | Ensure thorough purification of the conjugate.[1] |
| Non-specific binding | Titrate the antibody conjugate to determine the optimal concentration. Include appropriate blocking steps in your experimental protocol.[10][11] | |
| Antibody aggregation | Centrifuge the conjugate to remove any aggregates before use. |
Visualizations
Caption: Workflow for this compound antibody conjugation.
Caption: Amine-reactive conjugation chemistry.
References
- 1. bidmc.org [bidmc.org]
- 2. fluidic.com [fluidic.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 5. broadpharm.com [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. Antibody Conjugation Troubleshooting [bio-techne.com]
- 9. content.abcam.com [content.abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for ZYZ-488 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to ZYZ-488
This compound is a novel, potent, and specific small molecule inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1).[1][2][3] Apaf-1 is a critical protein in the intrinsic (mitochondrial) pathway of apoptosis.[4][5] In response to cellular stress and the release of cytochrome c from the mitochondria, Apaf-1 oligomerizes to form the apoptosome, a multi-protein complex that recruits and activates procaspase-9.[6][7][8] Activated caspase-9 then initiates a downstream caspase cascade, leading to the execution of apoptosis.[9][10]
This compound exerts its anti-apoptotic effect by directly binding to the caspase recruitment domain (CARD) of Apaf-1, thereby blocking the recruitment of procaspase-9 to the apoptosome.[1][11] This mechanism prevents the activation of caspase-9 and subsequent downstream apoptotic events. Its demonstrated cardioprotective properties in preclinical models make the Apaf-1 pathway an attractive target for therapeutic intervention in diseases characterized by excessive apoptosis, such as ischemic heart disease.[1][2]
These application notes provide a framework for utilizing this compound as a reference compound in a high-throughput screening (HTS) campaign designed to identify novel inhibitors of the Apaf-1 pathway.
This compound Signaling Pathway
The intrinsic apoptosis pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c binds to Apaf-1, triggering a conformational change that allows for dATP/ATP to bind and promote the formation of the heptameric apoptosome complex. This complex then recruits procaspase-9, leading to its dimerization and activation. Active caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis. This compound intervenes at the crucial step of procaspase-9 recruitment.
High-Throughput Screening Workflow
A typical HTS campaign to discover novel Apaf-1 inhibitors would involve a primary screen to identify initial hits, followed by a series of secondary and counter-screens to confirm activity, determine potency, and elucidate the mechanism of action. This compound serves as a positive control throughout this process.
Data Presentation: this compound Performance
This compound should be used to establish assay performance and as a benchmark for novel inhibitors. The following tables provide expected data for this compound in the proposed assays.
Table 1: Primary HTS Assay Performance with this compound
| Parameter | Value | Description |
|---|---|---|
| Assay Format | 384-well, Luminescence | Homogeneous "add-mix-measure" format. |
| Positive Control | This compound (10 µM) | Inhibits Apaf-1 mediated caspase-9 activation. |
| Negative Control | DMSO | Vehicle control, represents 0% inhibition. |
| Signal to Background (S/B) | ≥ 10 | Ratio of the mean signal of the negative control to the mean signal of a "no enzyme" control. |
| Z'-factor | ≥ 0.6 | A measure of assay quality and suitability for HTS. |
Table 2: Comparative Activity of this compound and Hypothetical Hits
| Compound | Primary Screen IC₅₀ (µM) | Cell-Based EC₅₀ (µM) | Apaf-1 Binding Kᴅ (µM) |
|---|---|---|---|
| This compound (Control) | 1.5 | 5.2 | 0.8 |
| Hit Compound A | 0.8 | 2.1 | 0.5 |
| Hit Compound B | 2.1 | > 50 | Not Determined |
| Hit Compound C | 5.6 | 10.3 | 4.9 |
Experimental Protocols
Primary HTS: Luminescent Caspase-9 Activity Assay
This biochemical assay reconstitutes the apoptosome in vitro to measure Apaf-1-dependent caspase-9 activation.
Principle: Recombinant Apaf-1, procaspase-9, and cytochrome c are incubated with dATP. The resulting active caspase-9 cleaves a proluminescent substrate, generating a signal proportional to enzyme activity. Inhibitors like this compound block this process, reducing the luminescent signal. A commercially available kit such as Caspase-Glo® 9 is suitable for this purpose.[1][12]
Materials:
-
Recombinant human Apaf-1
-
Recombinant human procaspase-9
-
Cytochrome c (from equine heart)
-
dATP solution
-
Caspase-Glo® 9 Reagent (or similar, containing a LEHD-sequence substrate)[10][12]
-
Assay Buffer (e.g., 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
This compound (positive control) and test compounds in DMSO
-
384-well solid white assay plates
Protocol:
-
Prepare the Apaf-1/procaspase-9 mix in assay buffer.
-
Using a liquid handler, dispense 5 µL of the Apaf-1/procaspase-9 mix into each well of a 384-well plate.
-
Dispense 50 nL of test compounds, this compound (positive control), or DMSO (negative control) into the appropriate wells.
-
Prepare the activation mix containing cytochrome c and dATP in assay buffer.
-
Add 5 µL of the activation mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Equilibrate the plate and Caspase-Glo® 9 Reagent to room temperature.
-
Add 10 µL of Caspase-Glo® 9 Reagent to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Read luminescence on a compatible plate reader.
Data Analysis:
-
Calculate percent inhibition relative to DMSO controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
For dose-response plates, plot % inhibition against compound concentration and fit to a four-parameter logistic equation to determine IC₅₀ values.
Secondary Assay: Cell-Based Apoptosis Assay
This assay confirms that hit compounds can inhibit apoptosis in a cellular context.
Principle: H9c2 rat cardiomyocyte cells are treated with an apoptosis-inducing agent (e.g., hypoxia or staurosporine) in the presence of test compounds. Apoptosis is then measured via a method like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry or high-content imaging.[13] this compound is known to protect H9c2 cells from hypoxia-induced apoptosis.[1][3]
Materials:
-
H9c2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Apoptosis-inducing agent (e.g., staurosporine) or hypoxia chamber
-
This compound and test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
96-well culture plates
Protocol:
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of test compounds or this compound for 1 hour.
-
Induce apoptosis by adding staurosporine (B1682477) (final concentration 1 µM) or by placing the plate in a hypoxia chamber (1% O₂) for 6-12 hours. Include non-induced and vehicle-only controls.
-
After incubation, gently wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells (Annexin V positive, PI negative) using a flow cytometer or a high-content imager.
Data Analysis:
-
Calculate the reduction in the apoptotic cell population for each compound treatment compared to the induced control.
-
Determine the EC₅₀ value, the concentration at which the compound reduces the apoptotic response by 50%.
Hit Validation Logic
The progression of a compound from a primary hit to a validated lead depends on its performance across multiple assays designed to confirm its activity and specificity.
References
- 1. promega.com [promega.com]
- 2. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apaf-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. APAF1 apoptotic peptidase activating factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. Regulation of the Apaf-1–caspase-9 apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apaf-1 oligomerizes into biologically active approximately 700-kDa and inactive approximately 1.4-MDa apoptosome complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apaf-1 is a mediator of E2F-1-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-Glo® 9 Assay Systems [worldwide.promega.com]
- 13. The discovery of a novel inhibitor of apoptotic protease activating factor-1 (Apaf-1) for ischemic heart: synthesis, activity and target identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZYZ-488
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of ZYZ-488, a novel and potent inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1). This compound has demonstrated significant cardioprotective effects by mitigating hypoxia-induced apoptosis in cardiomyocytes.
Introduction to this compound
This compound, also known as leonurine-10-O-β-D-glucuronide, is a key metabolite of Leonurine (B1674737) (LEO), an alkaloid with known cardioprotective properties. Pharmacokinetic studies have revealed that this compound is the major metabolite of LEO, exhibiting a plasma concentration approximately 20-fold higher than its parent compound after oral administration.[1] This finding underscores the importance of studying this compound directly to understand the therapeutic effects observed after LEO administration.
Mechanism of Action: this compound exerts its anti-apoptotic effects by directly binding to the Caspase Recruitment Domain (CARD) of Apaf-1. This interaction sterically hinders the recruitment of procaspase-9 to the apoptosome complex, thereby inhibiting the activation of the intrinsic apoptotic cascade.
This compound Sample Preparation and Handling
Proper preparation and handling of this compound are critical for obtaining reliable and reproducible experimental results.
Storage and Stability
This compound powder should be stored at -20°C for long-term stability (up to 2 years). For short-term use, a stock solution in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[2]
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentrations for various assays.
Protocol for 10 mM Stock Solution:
-
Reagent: this compound (MW: 487.46 g/mol )[2]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.87 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
In Vitro Experimental Protocols
The H9c2 rat cardiac myoblast cell line is a well-established model for studying hypoxia-induced cardiomyocyte injury.
H9c2 Cell Culture
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency using 0.25% Trypsin-EDTA.
Induction of Hypoxia in H9c2 Cells
Protocol:
-
Seed H9c2 cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Replace the normal culture medium with a fresh medium.
-
Place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for the desired duration (e.g., 12-24 hours) to induce hypoxia.
-
For the normoxic control group, maintain the cells in the standard incubator.
-
To test the effect of this compound, pre-treat the cells with various concentrations of the compound for a specified period before inducing hypoxia.
Quantification of this compound in Biological Samples
The following protocol is adapted from established methods for the analysis of leonurine and its metabolites in plasma and can be applied for the quantification of this compound.
Plasma Sample Preparation (Protein Precipitation)
Materials:
-
Plasma samples
-
Methanol (B129727) (pre-chilled at -20°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol to precipitate proteins.[3]
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the tubes at 10,000 x g for 15 minutes at 4°C.[3]
-
Carefully collect the supernatant and transfer it to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation and Conditions (adapted from Leonurine analysis):
-
LC System: Agilent 1290 Infinity LC or equivalent[4]
-
Mass Spectrometer: Agilent 6530 UHD Q-TOF/MS or a triple quadrupole mass spectrometer[4]
-
Column: C18 column (e.g., 2.1 × 100 mm, 1.8 µm)[4]
-
Mobile Phase A: 0.1% formic acid in water[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[3]
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition (Proposed for this compound): Due to the glucuronide moiety, the precursor ion ([M+H]+) for this compound would be m/z 488. A potential product ion would correspond to the aglycone (leonurine), m/z 312. Thus, a proposed transition would be m/z 488 -> 312. This should be optimized experimentally.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Hypoxia-Induced H9c2 Cell Injury
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Normoxia Control | - | 100 |
| Hypoxia Vehicle | - | 41.76 ± 1.90 |
| This compound | 0.1 | 51.46 ± 7.42 |
| This compound | 1 | 54.15 ± 2.26 |
| This compound | 10 | 55.19 ± 1.28 |
Data adapted from a study on this compound's protective effects.[1]
Visualizations
Caption: this compound inhibits apoptosis by blocking Apaf-1.
Caption: In vitro experimental workflow for this compound.
References
- 1. Characterization of Metabolites of Leonurine (SCM-198) in Rats after Oral Administration by Liquid Chromatography/Tandem Mass Spectrometry and NMR Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Frontiers | Investigation of the protective mechanism of leonurine against acute myocardial ischemia by an integrated metabolomics and network pharmacology strategy [frontiersin.org]
- 4. Investigation of the protective mechanism of leonurine against acute myocardial ischemia by an integrated metabolomics and network pharmacology strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZYZ-488 Technical Support Center: Troubleshooting High Background Signal
Welcome to the ZYZ-488 Technical Support Center. This resource is designed to help you troubleshoot and resolve common issues with high background signals during your immunofluorescence experiments. Below you will find frequently asked questions and detailed troubleshooting guides to ensure you achieve the highest quality results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background signal with this compound?
High background is often due to non-specific binding of the primary or secondary antibodies, or autofluorescence of the sample itself.[1][2][3] Optimizing antibody concentrations and blocking steps are critical to minimizing non-specific binding.[4][5][6]
Q2: How can I determine the source of the high background in my experiment?
A systematic approach with proper controls is the best way to identify the source of high background. An essential control is an unstained sample to assess autofluorescence.[1][7] If the unstained sample shows significant fluorescence, autofluorescence is a likely contributor. If the unstained sample is dark, the issue is more likely related to non-specific binding of the fluorescently labeled antibody or other reagents.[1]
Q3: Can the this compound fluorophore itself cause high background?
While some fluorescent dyes can be "sticky," high background is more commonly associated with experimental conditions rather than the fluorophore itself.[1] Before concluding the issue is with the this compound conjugate, it is crucial to rule out common causes like autofluorescence, incorrect antibody concentrations, and inadequate blocking or washing.[1]
Q4: How does fixation affect background signal?
Over-fixation can lead to increased background signal.[8] It is important to use the appropriate fixative and incubation time for your specific sample and target antigen.[7][8] For instance, with phospho-specific antibodies, using at least 4% formaldehyde (B43269) can help inhibit endogenous phosphatases.[7]
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues that may arise during your experiments with this compound.
Issue 1: High background fluorescence across the entire sample.
This is often a result of either sample autofluorescence or issues with blocking and antibody concentrations.
Troubleshooting Steps:
-
Assess Autofluorescence: Image an unstained sample using the same imaging parameters as your stained samples. This will establish the baseline level of autofluorescence for your specimen.[1]
-
Optimize Blocking: Insufficient blocking can lead to non-specific antibody binding.[4][6] Consider increasing the incubation time or changing the blocking agent.[5][9]
-
Titrate Antibodies: Using too high a concentration of the primary or secondary antibody is a common cause of high background.[4][5][8] Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
-
Improve Washing Steps: Inadequate washing will leave unbound antibodies in the sample.[4][5] Increase the number and duration of wash steps after antibody incubations.[1]
Issue 2: Non-specific, punctate, or patchy staining.
This can be caused by antibody aggregation, cross-reactivity of the secondary antibody, or issues with sample preparation.
Troubleshooting Steps:
-
Centrifuge Antibodies: Before use, centrifuge the primary and secondary antibody solutions to pellet any aggregates that may have formed during storage.
-
Run a Secondary Antibody Control: To check for non-specific binding of the secondary antibody, prepare a control sample that omits the primary antibody incubation.[9] If staining is observed, the secondary antibody may be binding non-specifically.
-
Check for Endogenous Enzymes or Biotin: If you are using an amplification method involving enzymes like HRP or biotin, endogenous activity in your tissue can cause non-specific signal.[5][10] Use appropriate blocking steps, such as hydrogen peroxide for peroxidases or avidin/biotin blocking for endogenous biotin.[5][10]
-
Ensure Proper Permeabilization: Inadequate or excessive permeabilization can lead to patchy staining. Optimize the concentration and incubation time of your permeabilization agent.[2]
Data Presentation: Recommended Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Normal Serum | 5-10% | 30-60 minutes | Use serum from the same species as the secondary antibody was raised in.[7][11][12] |
| Bovine Serum Albumin (BSA) | 1-5% | 30-60 minutes | A commonly used protein blocker.[5] For sensitive applications, consider using IgG-free BSA.[6] |
| Non-fat Dry Milk | 1-5% | 30-60 minutes | Can be an effective and inexpensive blocking agent, but may mask some antigens. |
| Commercial Blocking Buffers | Varies | As per manufacturer's instructions | Often optimized for performance and stability.[11] |
Experimental Protocols
Protocol 1: Antibody Titration
This protocol will help you determine the optimal dilution for your primary antibody to maximize the signal-to-noise ratio.
-
Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Prepare identical sample sections or wells for each dilution.
-
Follow your standard immunofluorescence protocol, incubating each sample with a different primary antibody dilution.
-
Use a constant, manufacturer-recommended concentration for the this compound conjugated secondary antibody.
-
Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).
-
Compare the images to identify the dilution that provides the brightest specific signal with the lowest background.
Protocol 2: Optimizing Blocking Conditions
This protocol helps in selecting the most effective blocking agent and incubation time for your experiment.
-
Prepare multiple identical samples.
-
Test different blocking agents (e.g., 5% Normal Goat Serum, 3% BSA, commercial blocking buffer).
-
For each blocking agent, test different incubation times (e.g., 30 minutes, 60 minutes, 90 minutes) at room temperature.
-
Proceed with your standard primary and this compound secondary antibody incubations.
-
Include a "no primary antibody" control for each blocking condition to assess non-specific secondary antibody binding.
-
Image all samples with identical settings and compare the background levels to determine the optimal blocking strategy.
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: Specific vs. Non-specific antibody binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - AU [thermofisher.com]
- 4. sinobiological.com [sinobiological.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. biossusa.com [biossusa.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 11. Blocking in IHC | Abcam [abcam.com]
- 12. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
ZYZ-488 photobleaching and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of the ZYZ-488 fluorescent dye and related issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a bright, green-fluorescent dye commonly used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. It is optimally excited by the 488 nm laser line. While highly photostable compared to older dyes like FITC, it can still be susceptible to photobleaching under certain conditions. Its fluorescence is generally stable over a wide pH range.
Q2: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished signal during imaging experiments. The primary cause of photobleaching involves the fluorophore entering a long-lived excited triplet state, where it can react with molecular oxygen to form reactive oxygen species (ROS). These ROS can then chemically damage the fluorophore, rendering it non-fluorescent. This is problematic as it can lead to a poor signal-to-noise ratio, limit the duration of imaging experiments, and complicate the quantitative analysis of fluorescence intensity.
Q3: What factors contribute to the photobleaching of this compound?
Several factors can accelerate the photobleaching of this compound:
-
High-intensity excitation light: Using a higher laser power or a brighter lamp than necessary is a primary cause of photobleaching.
-
Long exposure times: The longer the sample is exposed to excitation light, the more photobleaching will occur.
-
High oxygen concentration: The presence of molecular oxygen is a key factor in the photobleaching process.
-
Suboptimal environmental conditions: While this compound is stable across a range of pH, extreme pH values can affect its stability. The composition of the imaging buffer can also play a role.
-
Presence of quenching agents: Certain molecules in the local environment of the dye can quench its fluorescence. For instance, amino acids like Tryptophan, Tyrosine, Histidine, and Methionine have been shown to quench spectrally similar fluorophores.[1]
Q4: How can I minimize the photobleaching of my this compound labeled samples?
There are several effective strategies to minimize the photobleaching of this compound:
-
Use Antifade Reagents: Incorporating a commercial or homemade antifade reagent into your mounting medium is one of the most effective methods. These reagents work by scavenging reactive oxygen species.
-
Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light. Use the lowest possible laser power and the shortest exposure time that still provides a detectable signal.
-
Minimize Exposure: Only expose the sample to the excitation light when acquiring an image. Use transmitted light for focusing whenever possible.
-
Choose the Right Imaging Buffer: For live-cell imaging, specialized buffers containing oxygen scavengers and antioxidants can help reduce photobleaching.
-
Proper Sample Storage: Protect your stained samples from light by storing them in the dark, and at the recommended temperature (typically 4°C for short-term and -20°C for long-term storage) to prevent degradation of the fluorophore.
Q5: Are there any specific imaging techniques that can reduce photobleaching?
Yes, certain advanced imaging techniques can help minimize photobleaching:
-
Confocal microscopy with resonant scanning: Faster scanning reduces the time the laser dwells on any single point, thereby reducing photobleaching.
-
Two-photon excitation microscopy: While it can sometimes lead to unexpected photobleaching, under optimized conditions, the localized excitation can reduce overall sample damage.[2]
-
Light-sheet fluorescence microscopy (LSFM): This technique illuminates only a thin section of the sample at a time, significantly reducing phototoxicity and photobleaching in the rest of the sample.
Troubleshooting Guides
Problem: Weak or Fading this compound Signal
| Potential Cause | Recommended Solution |
| Photobleaching | Implement the prevention strategies outlined in the FAQs, such as using antifade reagents, optimizing imaging parameters (lower laser power, shorter exposure), and minimizing light exposure. |
| Low Labeling Efficiency | Optimize your staining protocol. This may involve adjusting the concentration of the this compound conjugate, incubation time, or temperature. Ensure the conjugation chemistry is appropriate for your target molecule. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for this compound (Excitation max ~495 nm, Emission max ~519 nm). |
| Sample Degradation | Ensure proper sample fixation and storage. If imaging live cells, check for signs of cell death or stress, which can lead to signal loss. For stored samples, signal intensity can decrease over time, even in the dark.[3] |
| Quenching | Consider the local environment of the dye. If conjugated to a protein, nearby amino acids could be quenching the fluorescence.[1] Ensure your mounting medium or imaging buffer does not contain quenching agents. |
Problem: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Non-specific Binding of this compound Conjugate | Include appropriate blocking steps in your staining protocol (e.g., using BSA or serum). Optimize the concentration of your this compound conjugate; using too high a concentration can lead to non-specific binding. Perform adequate wash steps to remove unbound conjugate. |
| Autofluorescence | Use a mounting medium with an antifade reagent that also reduces autofluorescence. If possible, perform spectral unmixing to separate the this compound signal from the autofluorescence. For fixed samples, treatment with sodium borohydride (B1222165) can sometimes reduce aldehyde-induced autofluorescence. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and solutions. Ensure all reagents are of high quality and stored correctly. |
Quantitative Data
Table 1: Comparison of Photostability of this compound (analogous to Alexa Fluor 488) with other Green Fluorophores
| Fluorophore | Relative Photostability (Normalized to Fluorescein) |
| Fluorescein (FITC) | 1.0 |
| This compound (Alexa Fluor 488) | ~10-20 |
| Cy2 | ~5-10 |
| DyLight 488 | ~10-15 |
Note: Relative photostability can vary depending on the experimental conditions.
Table 2: Effectiveness of Common Antifade Reagents for this compound
| Antifade Reagent Type | Key Components | Recommended Application |
| Commercial Mountants (e.g., ProLong™ Diamond, SlowFade™ Diamond) | Proprietary antioxidants and radical scavengers | Fixed cells and tissues |
| Glycerol-based with PPD (p-phenylenediamine) | PPD, Glycerol (B35011) | Fixed cells (Caution: PPD is toxic and can reduce initial brightness) |
| Glycerol-based with DABCO (1,4-diazabicyclo[2.2.2]octane) | DABCO, Glycerol | Fixed cells |
| Glucose Oxidase/Catalase System | Glucose oxidase, Catalase, Glucose | Live-cell imaging (enzymatic oxygen scavenging system) |
| ROXS (Reducing and Oxidizing System) | e.g., Ascorbic Acid / Methyl Viologen | Single-molecule imaging and super-resolution microscopy |
Experimental Protocols
Protocol 1: Preparing an Antifade Mounting Medium (DABCO-Glycerol)
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10X solution
-
Distilled water
-
pH meter
Procedure:
-
Weigh 2.5 g of DABCO.
-
In a 50 mL conical tube, add 20 mL of distilled water and 2.5 mL of 10X PBS.
-
Add the 2.5 g of DABCO to the solution and mix until fully dissolved.
-
Adjust the pH of the solution to 8.6 using 0.1 M HCl or 0.1 M NaOH.
-
Add 22.5 mL of glycerol to the solution.
-
Mix thoroughly by vortexing or inverting the tube.
-
Store the antifade mounting medium at 4°C in the dark. For long-term storage, aliquot and store at -20°C.
Protocol 2: Live-Cell Imaging with an Oxygen Scavenging System
Materials:
-
Imaging medium (e.g., DMEM without phenol (B47542) red)
-
Glucose
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
Procedure:
-
Prepare a stock solution of 100 mg/mL glucose in imaging medium.
-
Prepare a stock solution of 10 mg/mL glucose oxidase in imaging medium.
-
Prepare a stock solution of 1 mg/mL catalase in imaging medium.
-
Immediately before imaging, prepare the final imaging medium by adding the following to your imaging dish (for a final volume of 1 mL):
-
10 µL of 100 mg/mL glucose (final concentration 1 mg/mL)
-
1 µL of 10 mg/mL glucose oxidase (final concentration 10 µg/mL)
-
1 µL of 1 mg/mL catalase (final concentration 1 µg/mL)
-
-
Gently mix and proceed with imaging. Note that this system will deplete oxygen, which may affect cell physiology over long imaging periods.
Visualizations
References
ZYZ-488 cytotoxicity at high concentrations
Topic: Investigating and Troubleshooting ZYZ-488 Cytotoxicity at High Concentrations
This technical support guide is designed for researchers, scientists, and drug development professionals using the novel kinase inhibitor this compound. It addresses common questions and issues related to unexpected or high levels of cytotoxicity observed at elevated concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line with this compound at concentrations above 10 µM, which is higher than its reported IC50 for the target kinase. Why is this happening?
High concentrations of this compound can lead to off-target effects, resulting in cytotoxicity that is independent of its primary kinase target. This phenomenon is often due to the induction of apoptosis or necrosis through alternative signaling pathways. It is crucial to characterize the dose-response relationship in your specific cell model. The solvent used to dissolve this compound, typically DMSO, can also be toxic at higher concentrations; ensure the final solvent concentration is below 0.5% and include a vehicle-only control.[1]
Q2: How can we determine if the observed cell death is due to apoptosis or necrosis?
Distinguishing between apoptosis and necrosis is critical for understanding the mechanism of cytotoxicity.[2][3] This can be achieved using several methods, most commonly via flow cytometry with Annexin V and Propidium Iodide (PI) staining.[4]
-
Apoptotic cells will stain positive for Annexin V (green fluorescence) and negative for PI.[5]
-
Late apoptotic or necrotic cells will stain positive for both Annexin V and PI.[4]
-
Viable cells will be negative for both stains.
-
Primary necrotic cells will be PI positive and Annexin V negative.
This distinction is important because apoptosis is a programmed cell death pathway, while necrosis is typically an uncontrolled process resulting from severe cellular injury.[3][6]
Q3: What is the proposed off-target signaling pathway for this compound-induced cytotoxicity at high concentrations?
At concentrations exceeding 10 µM, this compound is understood to activate the intrinsic apoptotic pathway through off-target inhibition of a key survival signaling node, leading to the activation of Caspase-3.[7][8] This activation subsequently cleaves Gasdermin E (GSDME), a protein that can trigger a form of inflammatory cell death called pyroptosis, or cleaves other substrates like PARP to execute apoptosis.[9][10]
Data & Protocols
Quantitative Data Summary
The following tables provide a summary of the cytotoxic effects of this compound on a target cancer cell line (e.g., NCI-H460 lung cancer) versus a non-cancerous control cell line (e.g., HEK293).
Table 1: this compound IC50 Values (48-hour treatment)
| Cell Line | Primary Target IC50 | Cytotoxicity IC50 |
| NCI-H460 | 50 nM | 15 µM |
| HEK293 | > 10 µM | 50 µM |
Table 2: Dose-Response Cytotoxicity in NCI-H460 Cells (48-hour treatment)
| This compound Conc. | % Cell Viability (MTT Assay) | % Apoptotic Cells (Annexin V+) |
| Vehicle (0.1% DMSO) | 100% | < 5% |
| 1 µM | 98% | < 5% |
| 5 µM | 95% | 8% |
| 10 µM | 75% | 22% |
| 20 µM | 45% | 58% |
| 50 µM | 15% | 85% |
Key Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability.[11][12] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[13][14]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the this compound dilutions. Include vehicle-only and no-treatment controls. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT.[14]
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a dedicated reagent) to each well to dissolve the formazan crystals.[1]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker.[15] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
2. Apoptosis vs. Necrosis Determination (Annexin V/PI Staining)
This flow cytometry-based protocol quantifies apoptotic and necrotic cells.[16]
-
Cell Preparation: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Alexa Fluor™ 488 Annexin V and 1 µL of a 100 µg/mL PI working solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze by flow cytometry within one hour. Excite at 488 nm and measure emissions for FITC (Annexin V) and PI.[5]
Visual Guides & Diagrams
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of this compound cytotoxicity and a troubleshooting workflow for unexpected results.
Caption: Off-target pathway of this compound at high concentrations.
Caption: A logical workflow for troubleshooting cytotoxicity results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent cell numbers per well.[1]2. Compound Precipitation: this compound may not be fully soluble at high concentrations.3. Edge Effects: Evaporation from wells on the plate's perimeter.[17] | 1. Ensure a homogenous single-cell suspension before plating. Visually inspect the plate post-seeding.2. Prepare fresh dilutions for each experiment. Briefly vortex before adding to cells.3. Avoid using the outer wells of the plate for measurements; fill them with sterile PBS or medium. |
| Higher than expected cytotoxicity in control cells | 1. Solvent Toxicity: Final DMSO concentration is too high.[1]2. Contamination: Mycoplasma or bacterial contamination.3. Poor Cell Health: Cells were overgrown or passaged too many times. | 1. Ensure the final DMSO concentration is <0.5%. Run a vehicle-only control.2. Regularly test cultures for contamination.3. Use cells at a consistent, low passage number and do not allow them to exceed 80-90% confluency. |
| No cytotoxicity observed at any concentration | 1. Compound Inactivity: this compound may have degraded.2. Cell Line Resistance: The cell line may be inherently resistant to the off-target effects.3. Assay Interference: Components in the media may interfere with the assay (e.g., phenol (B47542) red).[17] | 1. Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles.2. Test a different, sensitive cell line as a positive control.3. When using colorimetric or fluorescent assays, consider using phenol red-free medium for the final incubation steps. |
References
- 1. benchchem.com [benchchem.com]
- 2. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 3. akadeum.com [akadeum.com]
- 4. researchgate.net [researchgate.net]
- 5. Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase 3/GSDME-dependent pyroptosis contributes to chemotherapy drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Myricetin activates the Caspase-3/GSDME pathway via ER stress induction of pyroptosis in lung cancer cells [frontiersin.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting weak ZYZ-488 fluorescence
Disclaimer: ZYZ-488 is a hypothetical fluorescent dye. The troubleshooting information provided is based on established principles for spectrally similar, real-world dyes like Alexa Fluor® 488.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak this compound fluorescence in their experiments.
Troubleshooting Guide: Weak or No this compound Fluorescence
A faint or absent fluorescent signal can stem from various factors, including issues with reagents, experimental protocols, or instrument settings. Use this guide to systematically diagnose and resolve the root cause.[1]
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify the source of weak fluorescence.
Caption: A flowchart for troubleshooting weak this compound fluorescence.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Solution(s) |
| Reagent Issues | |
| Improper Dye Storage | Store this compound and its conjugates protected from light at -20°C.[2] Avoid repeated freeze-thaw cycles by preparing aliquots. Allow vials to warm to room temperature before opening to prevent condensation.[2] |
| Antibody Concentration Too Low | The optimal antibody concentration provides the best signal-to-noise ratio.[3] Perform a titration experiment to determine the ideal dilution for your specific protocol and sample type.[1][4] |
| Incompatible Secondary Antibody | Ensure the secondary antibody is designed to detect the host species of the primary antibody (e.g., use an anti-mouse secondary for a primary antibody raised in mice).[5] Use cross-adsorbed secondary antibodies to minimize species cross-reactivity.[6] |
| Experimental Protocol Issues | |
| Inadequate Fixation/Permeabilization | The choice of fixation (e.g., aldehydes like paraformaldehyde) and permeabilization agents (e.g., Triton X-100) is critical and depends on the target antigen's location.[7] Over-fixation can mask epitopes; consider antigen retrieval methods if this is suspected.[5] |
| Insufficient Blocking | Inadequate blocking can lead to high background, obscuring a weak signal. Use a blocking buffer containing serum from the same species as the secondary antibody was raised in.[8][9] |
| Inefficient Washing Steps | Thorough washing after antibody incubations is crucial for reducing background noise by removing unbound and loosely-bound antibodies.[10] |
| Instrumentation & Imaging Issues | |
| Incorrect Microscope Filters/Settings | Verify that the excitation and emission filters on the microscope are appropriate for this compound (similar to Alexa Fluor® 488, with excitation max ~493 nm and emission max ~519 nm).[11] Ensure the light source is functioning correctly and aligned.[5] |
| Photobleaching | Photobleaching is the irreversible fading of a fluorophore upon exposure to excitation light.[12][13] Minimize exposure time and use the lowest possible excitation intensity that provides a detectable signal.[12][14] Use of an anti-fade mounting medium is highly recommended.[13][15] |
| Mounting Medium Issues | The mounting medium should have a refractive index close to that of the glass slide (~1.5) to maximize image clarity.[16][17] Aqueous mounting media are typically required for fluorophores.[16] |
Factors Influencing the Fluorescence Signal Pathway
The final detected signal is the result of a multi-step process. Weakness can be introduced at any stage.
Caption: Key stages of the fluorescence signal pathway.
Experimental Protocols
Protocol: Antibody Titration to Optimize Signal-to-Noise Ratio
This protocol is essential for determining the optimal antibody concentration that yields a strong signal with minimal background.[1][18]
Objective: To find the antibody dilution that provides the best resolution between positive signal and background noise.[3][4]
Materials:
-
Your prepared cell or tissue samples
-
This compound conjugated antibody (primary or secondary)
-
Dilution buffer (e.g., PBS with 1% BSA)
-
96-well plate or individual chamber slides
-
Fluorescence microscope
Methodology:
-
Prepare Serial Dilutions: Create a series of two-fold dilutions of your this compound conjugated antibody. A good starting range for a primary antibody is often around 10 µg/mL, followed by 7-8 serial dilutions.[18][19] For a secondary antibody, a starting concentration of 1-5 µg/mL is common.[1][20]
-
Incubate Samples: Apply each dilution to a separate sample (e.g., a well in a plate or a separate slide). Ensure all other protocol steps (fixation, blocking, incubation time, temperature) are kept consistent with your main experiment.[4][18] Include a "no antibody" control for background assessment.
-
Washing: After incubation, wash all samples thoroughly with PBS or an appropriate wash buffer to remove unbound antibodies.[10]
-
Mounting: Mount the samples using an anti-fade mounting medium.[13]
-
Imaging: Acquire images from each sample using identical microscope settings (e.g., exposure time, laser power, gain).[1] It is critical not to adjust settings between samples.
-
Analysis: Compare the images. The optimal dilution is the one that produces a bright, specific signal on your target structure with the lowest possible background fluorescence in negative areas or control samples.[19]
Frequently Asked Questions (FAQs)
Q1: How should I properly store my this compound dye and its conjugates? A1: Fluorescent dyes and their antibody conjugates should be stored at -20°C in the dark.[2] They are sensitive to light, and prolonged exposure can cause photobleaching even before use.[21] It is best practice to aliquot the reagent upon arrival to avoid multiple freeze-thaw cycles, which can damage the antibody and/or dye.[5] Before opening a vial, allow it to equilibrate to room temperature to prevent water condensation, which can degrade the dye.[2]
Q2: What are the optimal excitation and emission wavelengths for this compound? A2: Based on its name, this compound is analogous to Alexa Fluor® 488. Its optimal excitation maximum is approximately 493 nm, and its emission maximum is around 519 nm.[11] Ensure your microscope's filter sets are configured to match these spectral properties for maximal signal detection.
Q3: How can I minimize photobleaching of this compound during imaging? A3: Photobleaching is the light-induced destruction of the fluorophore.[12] To minimize it:
-
Use an Anti-fade Mounting Medium: These reagents scavenge free radicals that are generated during fluorescence excitation and protect the dye.[12][15][22]
-
Reduce Exposure: Use the lowest possible light intensity and the shortest exposure time that allows for adequate signal detection.[13][14]
-
Minimize Illumination Time: Locate the region of interest using transmitted light or a lower magnification before exposing the sample to high-intensity excitation light.[13]
Q4: Could my buffer composition be affecting this compound fluorescence? A4: Yes, the chemical environment can impact fluorescence. While dyes like Alexa Fluor® 488 are stable over a wide pH range (pH 4-10), extreme pH values can affect signal intensity.[11] Additionally, some buffer components can cause autofluorescence, increasing background and making your specific signal appear weaker. Always use high-purity reagents for your buffers.
Q5: My signal is still weak after troubleshooting. Could my this compound conjugate be inactive? A5: It's possible. To test the functionality of the this compound dye on a secondary antibody, you can perform a simple dot blot. Spot a small amount of the primary antibody onto a nitrocellulose membrane, let it dry, block it, and then probe it with the this compound conjugated secondary antibody. If you see a fluorescent spot after washing, the conjugate is likely functional. If not, the conjugate may have degraded. For primary antibody conjugates, you must use a positive control cell line or tissue known to express the target antigen to confirm functionality.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. welcome.cytekbio.com [welcome.cytekbio.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. biocompare.com [biocompare.com]
- 7. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 8. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. biocompare.com [biocompare.com]
- 11. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. Mounting Media and Antifades | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Mounting Media for Microscopy | AAT Bioquest [aatbio.com]
- 18. lerner.ccf.org [lerner.ccf.org]
- 19. biotech.gsu.edu [biotech.gsu.edu]
- 20. biotium.com [biotium.com]
- 21. Fluorescent Pigment Handling and Precautions - Blog [geecolor.com]
- 22. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
ZYZ-488 signal-to-noise ratio improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ZYZ-488 in their experiments. The focus is on improving the signal-to-noise ratio in fluorescence-based assays designed to evaluate the efficacy of this compound as an inhibitor of the Apaf-1 mediated apoptotic pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent inhibitor of the apoptotic protease activating factor-1 (Apaf-1).[1][2] Its primary mechanism of action is to block the interaction between Apaf-1 and procaspase-9, thereby inhibiting the formation of the apoptosome and downstream activation of caspases involved in the intrinsic apoptosis pathway.[1][2][3]
Q2: In what types of assays is this compound typically evaluated?
This compound is often evaluated in cell-based assays that measure apoptosis. These commonly include immunofluorescence staining for apoptotic markers (e.g., cleaved caspase-3), fluorescence-based measurements of caspase activity, and cell viability assays. Confocal microscopy is frequently used for imaging-based assessments.[1]
Q3: We are observing a weak signal from our fluorescent reporter in the presence of this compound. What could be the cause?
A weak fluorescent signal can stem from several factors. Firstly, ensure that the concentration of this compound is not causing significant cytotoxicity, which could lead to a general decrease in cellular health and reporter expression.[4] Secondly, the experimental conditions, such as incubation times and reagent concentrations, may not be optimal.[5][6] It's also possible that the chosen fluorescent probe is not sufficiently bright or is susceptible to photobleaching.[7][8]
Q4: We are experiencing high background fluorescence in our this compound experiments. How can we reduce it?
High background fluorescence can obscure the specific signal. This can be caused by non-specific binding of antibodies or fluorescent probes, autofluorescence from the cells or medium, or issues with the imaging setup.[9][10] Implementing proper blocking steps, optimizing antibody concentrations, and using appropriate controls are crucial for minimizing non-specific binding.[11][12][13][14] Additionally, consider using anti-fade mounting media and ensuring your imaging equipment's filters are well-matched to your fluorophore to reduce background noise.[10][15]
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio in Immunofluorescence Staining for Cleaved Caspase-3
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Primary Antibody Concentration | Titrate the primary antibody to find the optimal concentration that provides a strong signal with minimal background.[5][6] |
| Inadequate Incubation Time/Temperature | Optimize the primary antibody incubation time and temperature. Overnight incubation at 4°C often yields a higher signal-to-noise ratio compared to shorter incubations at room temperature.[5][16] |
| Insufficient Blocking | Use an appropriate blocking buffer (e.g., 5% normal goat serum or bovine serum albumin in PBS) for at least 1 hour to prevent non-specific antibody binding.[11][16][17] |
| Poor Permeabilization | Ensure complete cell permeabilization (e.g., with 0.1-0.5% Triton X-100 in PBS) to allow the antibody to access the intracellular target. |
| Photobleaching | Minimize the exposure of the sample to excitation light.[7][15][18] Use an anti-fade mounting medium and image the samples promptly after preparation.[7][15] |
| Low Target Expression | If the apoptotic stimulus is not potent enough, the levels of cleaved caspase-3 may be too low to detect. Confirm the induction of apoptosis with a positive control. |
Experimental Protocol: Optimizing Primary Antibody Incubation
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and allow them to adhere. Treat the cells with an apoptosis-inducing agent and this compound at various concentrations. Include appropriate positive and negative controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Prepare a series of dilutions for the primary anti-cleaved caspase-3 antibody in the blocking buffer. Incubate separate coverslips under the following conditions:
-
1 hour at 37°C
-
2 hours at room temperature
-
Overnight at 4°C
-
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody at its recommended dilution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal microscope with consistent settings for all conditions. Quantify the signal intensity and background to determine the optimal signal-to-noise ratio.
Problem 2: High Variability in a Plate-Based Caspase Activity Assay
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding to minimize well-to-well variability. |
| "Edge Effects" in the Microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Incomplete Reagent Mixing | Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer. |
| Autofluorescence from this compound | Test for inherent fluorescence of this compound at the excitation and emission wavelengths of your assay. If it autofluoresces, include a control with this compound in cell-free wells to subtract the background. |
| Instrument Settings | Optimize the gain and exposure settings of the plate reader to ensure the signal is within the linear range of detection.[19] |
Experimental Protocol: Assessing this compound Autofluorescence
-
Prepare a Serial Dilution of this compound: In a clear-bottom black microplate, prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.
-
Blank and Control Wells: Include wells with only the assay buffer as a blank.
-
Plate Reader Measurement: Read the plate at the excitation and emission wavelengths used for your caspase activity reporter.
-
Data Analysis: Subtract the blank reading from all wells. Plot the fluorescence intensity against the this compound concentration. A significant increase in fluorescence with concentration indicates autofluorescence that needs to be accounted for in your experimental data.
Visualizations
References
- 1. The discovery of a novel inhibitor of apoptotic protease activating factor-1 (Apaf-1) for ischemic heart: synthesis, activity and target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apaf-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. ptgcn.com [ptgcn.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. biocompare.com [biocompare.com]
- 12. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 17. ibidi.com [ibidi.com]
- 18. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 19. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZYZ-488 (Alexa Fluor 488) Filter Set
Disclaimer: The fluorophore "ZYZ-488" is not found in standard databases. This guide assumes the query refers to the widely used Alexa Fluor 488 (AF488) , which has nearly identical spectral characteristics to other popular green fluorophores like FITC, Cy2, and EGFP.
This technical support center provides recommendations, troubleshooting guides, and frequently asked questions (FAQs) for using filter sets with Alexa Fluor 488 and spectrally similar fluorophores in microscopy. It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during fluorescence imaging experiments.
Recommended Filter Set Specifications for Alexa Fluor 488
For optimal performance, the filter set for Alexa Fluor 488 should be matched to its excitation and emission spectra. The excitation peak of Alexa Fluor 488 is approximately 499 nm, and its emission peak is around 520 nm.[1] Below is a summary of recommended filter specifications.
| Filter Component | Wavelength (Center/Bandwidth or Cut-on/Cut-off) | Description |
| Excitation Filter | 470/40 nm or 480/30 nm | A bandpass filter that selectively transmits light in the blue-green region to excite the fluorophore. |
| Dichroic Mirror | 505 nm LP | A longpass mirror that reflects the excitation light towards the sample and transmits the longer wavelength emission light towards the detector. |
| Emission Filter | 525/50 nm or 535/40 nm | A bandpass filter that selectively transmits the green fluorescence emitted by the fluorophore while blocking unwanted excitation light and background noise. |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered when using Alexa Fluor 488 in microscopy experiments.
Q1: I am observing a very weak or no fluorescent signal. What are the possible causes and solutions?
A1: A weak or absent signal can stem from several factors, from sample preparation to microscope settings.
Troubleshooting Steps:
-
Confirm Fluorophore Excitation: Ensure your microscope's light source (e.g., a 488 nm laser line) is properly aligned and emitting light.
-
Check Filter Set Compatibility: Verify that the excitation and emission filters are appropriate for Alexa Fluor 488 (see table above).
-
Optimize Antibody/Probe Concentration: The concentration of your fluorescently labeled antibody or probe may be too low. Perform a titration experiment to determine the optimal concentration.
-
Verify Sample Preparation: Ensure that the target molecule is present and accessible in your sample. Check fixation and permeabilization steps if applicable.
-
Increase Exposure Time/Gain: Carefully increase the camera's exposure time or the detector's gain to enhance signal detection. Be mindful that this can also increase background noise.[2]
Experimental Protocol: Optimizing Antibody Concentration
-
Prepare a Dilution Series: Create a series of dilutions of your Alexa Fluor 488-conjugated antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000) in your blocking buffer.
-
Stain Samples: Apply each dilution to a separate, identical sample and incubate according to your standard protocol.
-
Include Controls: Prepare a negative control sample with no primary antibody and a sample with only the secondary antibody to assess background.
-
Image Samples: Using consistent microscope settings, acquire images from each sample.
-
Analyze Results: Compare the signal intensity and background levels across the dilutions to identify the concentration that provides the best signal-to-noise ratio.
Q2: My images have high background fluorescence, obscuring the specific signal. How can I reduce it?
A2: High background can be caused by autofluorescence from the sample or non-specific binding of the fluorescent probe.[3][4]
Troubleshooting Steps:
-
Use a Blocking Buffer: Ensure you are using an appropriate blocking buffer (e.g., containing BSA or serum) to prevent non-specific antibody binding.[5]
-
Optimize Washing Steps: Increase the number and duration of wash steps after antibody incubation to remove unbound antibodies.
-
Check for Autofluorescence: Image an unstained control sample using the same settings to determine the level of intrinsic fluorescence from your sample.
-
Use an Antifade Mounting Medium: Some mounting media can contribute to background fluorescence. Choose a high-quality, low-fluorescence mounting medium.
-
Reduce Antibody Concentration: Excessively high antibody concentrations can lead to non-specific binding and high background.
Experimental Protocol: Assessing Autofluorescence
-
Prepare an Unstained Sample: Process a sample through all the preparation steps (fixation, permeabilization) but do not add any fluorescent labels.
-
Mount the Sample: Mount the unstained sample using the same mounting medium as your experimental samples.
-
Image the Sample: Acquire an image using the same filter set and imaging settings (exposure time, gain) that you use for your stained samples.
-
Evaluate: The resulting image will reveal the level and spectral properties of the autofluorescence in your sample, which can help in choosing appropriate fluorophores or post-processing steps.
Q3: The fluorescent signal is fading quickly during imaging (photobleaching). How can I minimize this?
A3: Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[6] While Alexa Fluor 488 is relatively photostable, intense or prolonged illumination will cause it to fade.[7][8]
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that provides an adequate signal. Neutral density filters can be used to attenuate the light source.[8]
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure time for your camera.
-
Use an Antifade Mounting Medium: Mount your samples in a commercially available antifade reagent to protect the fluorophore from photobleaching.[8][9]
-
Image a Fresh Field of View: For fixed samples, move to a new area of the slide for each image acquisition to avoid imaging a previously bleached area.
-
Optimize Imaging Settings: Find a balance between signal strength and photobleaching by adjusting gain/sensitivity and laser power.
Q4: In a multi-color experiment, I see signal from Alexa Fluor 488 in another channel (bleed-through). How can I correct this?
A4: Spectral bleed-through occurs when the emission of one fluorophore is detected in the filter set of another.[10]
Troubleshooting Steps:
-
Use Narrow Bandpass Emission Filters: Ensure your emission filters are as narrow as possible while still capturing the peak emission of your fluorophore.
-
Perform Sequential Imaging: Instead of exciting all fluorophores simultaneously, acquire images for each channel sequentially. This is the most effective way to prevent bleed-through.[11]
-
Check Single-Stain Controls: Prepare samples stained with only Alexa Fluor 488 and image it in all of your channels to quantify the amount of bleed-through.
-
Use Spectral Unmixing: If your microscope system supports it, use spectral imaging and linear unmixing to computationally separate the overlapping spectra.[12]
-
Choose Spectrally Distinct Dyes: When designing your experiment, select fluorophores with minimal spectral overlap. For example, combining Alexa Fluor 488 with a far-red dye like Alexa Fluor 647 will result in very little bleed-through.[10]
Experimental Protocol: Sequential Imaging for Bleed-through Prevention
-
Configure Microscope Software: In your imaging software, set up the acquisition to excite and detect each fluorophore one at a time.
-
First Channel (AF488):
-
Activate the 488 nm laser line.
-
Select the filter set for Alexa Fluor 488.
-
Acquire the image for the green channel.
-
Deactivate the 488 nm laser.
-
-
Second Channel (e.g., Red Fluorophore):
-
Activate the appropriate laser for the second fluorophore (e.g., 561 nm).
-
Select the filter set for the red channel.
-
Acquire the image for the red channel.
-
Deactivate the laser.
-
-
Merge Channels: After acquisition, the software will merge the individual channel images to create a multi-color composite image.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with Alexa Fluor 488 imaging.
Caption: A flowchart for troubleshooting common microscopy issues with Alexa Fluor 488.
References
- 1. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 2. Signal-to-Noise Considerations [evidentscientific.com]
- 3. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. emsdiasum.com [emsdiasum.com]
- 10. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
ZYZ-488 solubility issues in aqueous buffer
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the compound ZYZ-488 in aqueous buffers. The following data and protocols are based on typical characteristics of poorly soluble research compounds and are intended to serve as a comprehensive example.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a primary stock solution of this compound?
For initial solubilization, it is highly recommended to use a 100% organic solvent. Based on its predicted high logP value, Dimethyl Sulfoxide (DMSO) is the preferred solvent. Prepare the primary stock solution at a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous buffer.
Q2: I dissolved this compound in an aqueous buffer, but I see precipitation over time. What is happening?
This is a common issue for compounds with low aqueous solubility. Precipitation can occur for several reasons:
-
Exceeding Solubility Limit: The final concentration of this compound in your aqueous buffer may be above its maximum solubility limit in that specific medium.
-
pH Shift: The pH of your final solution may have shifted to a value where this compound is less soluble.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature after dissolution can cause the compound to precipitate.
-
Buffer Interaction: Components of your buffer system could be interacting with this compound, reducing its solubility.
Q3: Can I heat the solution to improve the solubility of this compound?
Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound. However, prolonged or excessive heating is not recommended as it may lead to chemical degradation. Always check the compound's stability information before applying heat.
Q4: Is sonication a suitable method for dissolving this compound?
Yes, sonication can be an effective method to break up compound aggregates and accelerate dissolution. Use a bath sonicator for several minutes and visually inspect the solution for clarity.
Troubleshooting Guide
Issue 1: this compound fails to dissolve completely in the chosen aqueous buffer.
-
Initial Check: Ensure your primary stock solution in an organic solvent (like DMSO) is fully dissolved and clear before diluting it into the aqueous buffer.
-
Solution 1: Decrease Final Concentration: Your target concentration may be too high. Try preparing a more dilute solution.
-
Solution 2: Adjust pH: The solubility of this compound is pH-dependent. Based on its hypothetical pKa, adjusting the buffer pH away from this value may increase solubility. Refer to the data table below for pH-dependent solubility.
-
Solution 3: Use a Co-solvent: For challenging applications, consider including a low percentage of a co-solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous buffer. Note that this may impact your experimental system, so appropriate controls are necessary.
Issue 2: The solution is hazy or contains visible particles after dilution from the stock.
-
Solution 1: Vortexing/Sonication: Immediately after adding the this compound stock to the buffer, vortex the solution vigorously. If haziness persists, use a bath sonicator for 5-10 minutes.
-
Solution 2: Filtration: If aggregates persist, you may need to filter the solution through a 0.22 µm syringe filter. Be aware that this may remove some of the undissolved compound, leading to a lower final concentration than intended. It is advisable to measure the concentration of the filtered solution if possible.
Quantitative Data Summary
The solubility of this compound has been characterized under various buffer conditions to guide experimental design.
| Buffer System | pH | Co-solvent | Temperature (°C) | Maximum Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | None | 25 | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1% DMSO | 25 | 15 |
| MES Buffer | 6.0 | 1% DMSO | 25 | 25 |
| Tris Buffer | 8.0 | 1% DMSO | 25 | 10 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 5% DMSO | 37 | 50 |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the desired amount of this compound powder (hypothetical MW: 450.5 g/mol ). For 1 ml of a 10 mM solution, you would need 4.505 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, use a bath sonicator for 5-10 minutes until the solution is completely clear.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol: Preparation of a 10 µM this compound Working Solution in PBS (pH 7.4)
-
Warm Buffer: Gently warm the required volume of PBS to room temperature.
-
Prepare Dilution: Add the appropriate volume of the 10 mM this compound stock solution to the PBS while vortexing. For example, to make 1 ml of a 10 µM solution, add 1 µl of the 10 mM stock to 999 µl of PBS.
-
Ensure Clarity: Continue vortexing for at least 30 seconds. Visually inspect the solution for any signs of precipitation or haziness. If observed, refer to the troubleshooting guide.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of precipitation over time.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway showing this compound as a Kinase A inhibitor.
ZYZ-488 Imaging Reagents: Technical Support Center
Welcome to the technical support center for ZYZ-488 and its family of fluorescent reagents. This resource is designed to help you troubleshoot common issues and answer frequently asked questions related to the use of this compound in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a novel, high-performance fluorescent dye with an excitation maximum at 488 nm and a strong emission peak at 519 nm, making it ideal for detection with standard FITC/GFP filter sets. It is known for its exceptional brightness and photostability, making it a robust choice for a variety of fluorescence microscopy applications.
Q2: Can I use this compound for multi-color imaging experiments?
Yes, this compound is well-suited for multiplex analysis.[1] For optimal results, it should be paired with fluorophores that have minimal spectral overlap to prevent bleed-through.[2] Good pairings include red-shifted dyes like Alexa Fluor 647.[1] When designing multi-color panels, it's crucial to select fluorophores and filter sets that are spectrally well-separated.[2]
Q3: How should I store my this compound conjugated antibodies?
For long-term storage, it is recommended to keep this compound conjugated antibodies at -20°C. The product datasheet will provide specific storage instructions. To prevent degradation from repeated freeze-thaw cycles, consider aliquoting the antibody solution upon first use.
Troubleshooting Guides
This section addresses specific artifacts and issues that you may encounter during your imaging experiments with this compound.
Issue 1: High Background or Non-Specific Staining
High background can obscure your signal and lead to false positives. It often results from either non-specific antibody binding or insufficient blocking.[3][4]
Possible Causes and Solutions:
| Cause | Solution |
| Primary or Secondary Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[4] Often, reducing the antibody concentration can significantly decrease non-specific binding.[5] |
| Inadequate Blocking | Ensure you are using an appropriate blocking buffer, such as 5-10% normal serum from the same species as the secondary antibody, or a protein-based blocker like Bovine Serum Albumin (BSA).[6][7] Increasing the blocking time may also help.[4] |
| Insufficient Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[6] Using a detergent like Tween-20 in your wash buffer can also be beneficial. |
| Secondary Antibody Cross-Reactivity | Run a control where the primary antibody is omitted.[8] If staining is still present, your secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[6] |
Issue 2: Weak or No Signal
A faint or absent signal can be due to a variety of factors, from antibody performance to imaging settings.
Possible Causes and Solutions:
| Cause | Solution |
| Low Primary Antibody Concentration | The concentration of your primary antibody may be too low. Try increasing the concentration or extending the incubation time to allow for more effective binding.[4] |
| Incompatible Secondary Antibody | Ensure your secondary antibody is designed to recognize the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[4] |
| Photobleaching | This compound is highly photostable, but excessive exposure to excitation light can still cause signal loss. Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times. The use of an anti-fade mounting medium is also highly recommended.[8] |
| Incorrect Filter Set | Verify that you are using the correct filter set for this compound (typically a standard FITC or GFP filter set). The filter's excitation and emission ranges should align with this compound's spectral properties. |
Issue 3: Spectral Bleed-Through in Multi-Color Experiments
Spectral bleed-through occurs when the fluorescence from one dye is detected in the filter channel of another.[2] This is a common issue when using fluorophores with overlapping emission spectra.[9]
Possible Causes and Solutions:
| Cause | Solution |
| Overlapping Emission Spectra | Choose fluorophores with minimal spectral overlap for your multi-color experiments.[2] Use online spectral viewers to check the compatibility of your chosen dyes. |
| Inappropriate Filter Sets | Use narrow band-pass filters to specifically capture the emission peak of each fluorophore and exclude unwanted signals from other channels. |
| Sequential Imaging | To eliminate bleed-through, acquire images for each channel sequentially.[9] Excite this compound and capture its emission, then switch to the excitation and emission settings for the next fluorophore.[9] |
| Signal Imbalance | A very bright signal from one fluorophore can bleed into a channel with a weaker signal.[9] Adjust antibody concentrations to balance signal intensities across your channels. |
Quantitative Data
The performance of this compound has been benchmarked against other common fluorescent dyes.
Table 1: Photophysical Properties of Common Green Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Photostability |
| This compound | 488 | 519 | 0.92 | High |
| Alexa Fluor™ 488 | 493 | 519 | 0.92[10] | High[10] |
| FITC | 495 | 521 | 0.95[10] | Low[10] |
Note: Quantum yield and photostability can be influenced by environmental factors.[10]
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for immunofluorescence staining using this compound conjugated secondary antibodies.
-
Cell Preparation:
-
Plate cells on sterile coverslips in a culture dish and allow them to adhere overnight.
-
Rinse the cells briefly with Phosphate-Buffered Saline (PBS).[8]
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If your target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA or 10% normal goat serum in PBS) for at least 1 hour at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.[8]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[8]
-
-
Secondary Antibody Incubation:
-
Dilute the this compound conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.
-
Incubate for 1 hour at room temperature in the dark.[8]
-
-
Final Washes:
-
Wash three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.[8]
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with a filter set appropriate for this compound.
-
Visualizations
Caption: A flowchart for troubleshooting common this compound imaging artifacts.
Caption: A step-by-step workflow for immunofluorescence staining.
References
- 1. learn.cellsignal.com [learn.cellsignal.com]
- 2. thermofisher.com [thermofisher.com]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 9. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of ZYZ-488 and its Parent Compound Leonurine in Cardioprotection
Introduction
This guide provides a comparative analysis of the novel Apaf-1 inhibitor, ZYZ-488, and its parent compound, Leonurine (LEO). Initial searches for "compound ABC-123" did not yield a specific identifiable agent for comparison. Therefore, this guide focuses on this compound versus LEO, a comparison for which scientific data is available. This compound, an active metabolite of Leonurine, has demonstrated significant potential in providing cardioprotective effects by inhibiting apoptosis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the performance, mechanism of action, and experimental validation of this compound's enhanced therapeutic effects over its precursor.
Mechanism of Action: Inhibition of the Apoptotic Pathway
Both this compound and Leonurine exert their anti-apoptotic effects by targeting the Apoptotic Protease Activating Factor-1 (Apaf-1), a key protein in the intrinsic pathway of apoptosis. Apaf-1, upon activation by cytochrome c release from the mitochondria, oligomerizes to form the apoptosome, which then recruits and activates procaspase-9, initiating the caspase cascade that leads to cell death.
This compound and Leonurine function by binding to the Caspase Recruitment Domain (CARD) of Apaf-1, effectively blocking the interaction between Apaf-1 and procaspase-9.[1] However, this compound exhibits a more stable binding to the Apaf-1 CARD due to an additional interaction of its glucuronic acid moiety with a positive center formed by specific amino acid residues (Lys 21, Arg 44, and Arg 52).[1] This enhanced binding affinity is believed to be the basis for this compound's more potent anti-apoptotic activity compared to Leonurine.[1]
Comparative Performance Data
The following tables summarize the quantitative data from in vitro studies on H9c2 cardiomyocytes subjected to hypoxia, comparing the efficacy of this compound and Leonurine.
Table 1: Effect on Cell Viability of Hypoxia-Induced H9c2 Cardiomyocytes
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Vehicle | - | 41.76 ± 1.90 |
| This compound | 0.1 | 51.46 ± 7.42 |
| 1 | 54.15 ± 2.26 | |
| 10 | 55.19 ± 1.28 | |
| Leonurine | 10 | Significantly lower than this compound at 10 µM (p < 0.01) |
Data sourced from Wang et al. (2016).[1]
Table 2: Inhibition of Lactate Dehydrogenase (LDH) Leakage in Hypoxia-Induced H9c2 Cardiomyocytes
| Treatment Group | Concentration (µM) | LDH Leakage (% of Normoxic Control) |
| Normoxic Control | - | 100 |
| Vehicle (Hypoxia) | - | 167.37 ± 2.20 |
| This compound | 1 | Significantly inhibited (p < 0.05) |
| 10 | Significantly inhibited (p < 0.05) | |
| Leonurine | 10 | Significantly inhibited (p < 0.05) |
Data sourced from Wang et al. (2016).[1]
Experimental Protocols
The data presented above was generated using the following key experimental methodologies:
1. Cell Culture and Hypoxia Induction:
-
Cell Line: H9c2 cardiomyocytes.
-
Culture Conditions: Cells were cultured in standard medium.
-
Hypoxia Induction: To mimic ischemic conditions, cultured H9c2 cells were subjected to a hypoxic environment.
2. Compound Treatment:
-
H9c2 cells were treated with varying concentrations of this compound (0.1, 1, and 10 µM) or Leonurine (10 µM) during the hypoxic period. A vehicle group was used as a control.
3. Cell Viability Assay:
-
Cell viability was assessed to determine the protective effects of the compounds against hypoxia-induced cell death. The specific type of viability assay (e.g., MTT, Calcein-AM) is a standard method in the field.
4. Lactate Dehydrogenase (LDH) Leakage Assay:
-
LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. LDH leakage was measured to quantify cytotoxicity and cell membrane integrity.
5. Creatine Kinase (CK) Assay:
-
The release of CK, a marker of myocardial injury, was also measured in the culture medium to assess the extent of cellular damage.
6. Apoptosis Staining:
-
Method: Hoechst 33258 staining.
-
Purpose: To visualize morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, in the treated cells.
-
Imaging: A confocal microscope was used for imaging the stained cells.[1]
References
Validating the Specificity of Apaf-1 Inhibitor ZYZ-488 in Cellular Models
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of ZYZ-488, a novel inhibitor of Apoptotic Protease Activating Factor-1 (Apaf-1), with other known Apaf-1 inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the intrinsic apoptosis pathway. This document outlines key experimental data and detailed protocols for validating the cellular specificity of this compound.
Introduction to this compound and Apaf-1 Inhibition
This compound is a novel small molecule inhibitor of Apaf-1, a key protein in the intrinsic apoptosis pathway.[1][2] Excessive apoptosis is implicated in various diseases, including ischemic heart disease. This compound has demonstrated significant cardioprotective effects by inhibiting apoptosis in H9c2 cardiomyocytes.[1][2] The compound is believed to exert its effect by binding to the procaspase-9 binding site on Apaf-1, thereby preventing the formation of the apoptosome and the subsequent activation of caspase-9 and downstream effector caspases like caspase-3.[1][2] This guide compares this compound with other Apaf-1 inhibitors, Leonurine (LEO) and QM31, to provide a framework for its experimental validation.
Comparative Efficacy of Apaf-1 Inhibitors
The following table summarizes the reported efficacy of this compound in comparison to Leonurine (LEO) in a cellular model of hypoxia-induced cardiomyocyte injury.
| Compound | Concentration | Cell Viability (% of Hypoxic Control) | Reference |
| Vehicle | - | 41.76 ± 1.90 | [2] |
| This compound | 0.1 µM | 51.46 ± 7.42 | [2] |
| This compound | 1 µM | 54.15 ± 2.26 | [2] |
| This compound | 10 µM | 55.19 ± 1.28 | [2] |
| Leonurine (LEO) | 10 µM | < 55.19 (P < 0.01 vs this compound) | [2] |
Key Experiments for Validating this compound Specificity
To rigorously validate that the observed cellular effects of this compound are due to its specific inhibition of Apaf-1, a series of experiments are recommended.
Apaf-1 Signaling Pathway
The intrinsic apoptosis pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to apoptosis. This compound is designed to interrupt this cascade at the level of Apaf-1.
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Experimental Workflow for Specificity Validation
A logical workflow to confirm the on-target effect of this compound involves a combination of genetic knockdown and biochemical assays.
Caption: Workflow for validating this compound specificity using siRNA.
Detailed Experimental Protocols
Western Blot Analysis of Caspase Activation
Objective: To determine if this compound inhibits the hypoxia-induced activation of procaspase-9 and procaspase-3.
Methodology:
-
Cell Culture and Treatment:
-
Plate H9c2 rat ventricular cells at a suitable density in 6-well plates.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 12 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control during the hypoxic period.
-
Include a normoxic control group.
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against procaspase-9, cleaved caspase-9, procaspase-3, cleaved caspase-3, Apaf-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Expected Outcome: Treatment with this compound should show a dose-dependent decrease in the levels of cleaved caspase-9 and cleaved caspase-3 in hypoxia-treated cells, while the total levels of procaspases and Apaf-1 should remain unchanged.[2]
Apaf-1 Knockdown using siRNA
Objective: To confirm that the protective effect of this compound is dependent on the presence of Apaf-1.
Methodology:
-
siRNA Transfection:
-
Seed H9c2 cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting Apaf-1 using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
-
Confirmation of Knockdown:
-
After the incubation period, lyse a subset of the cells and perform a Western blot for Apaf-1 to confirm successful knockdown.
-
-
Treatment and Viability Assay:
-
Re-plate the transfected cells into 96-well plates.
-
Expose the cells to hypoxia and treat with this compound or vehicle as described previously.
-
Assess cell viability using a CCK-8 or MTT assay according to the manufacturer's instructions.
-
Expected Outcome: The protective effect of this compound against hypoxia-induced cell death should be significantly diminished in cells where Apaf-1 has been knocked down, as compared to the control siRNA-treated cells.
Conclusion
The available data strongly suggest that this compound is a potent and specific inhibitor of Apaf-1. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate the on-target activity of this compound in their specific cellular models. By employing a combination of biochemical and genetic approaches, the specificity of this compound can be rigorously established, paving the way for its further development as a therapeutic agent for apoptosis-related diseases.
References
ZYZ-488 Performance Review: A Comparative Analysis Against Traditional Fluorescent Dyes
In the landscape of fluorescent labeling, the quest for brighter, more stable, and versatile dyes is perpetual. This guide provides a detailed comparison of the performance of ZYZ-488, a representative modern green fluorescent dye, against traditional counterparts like Fluorescein (B123965) (FITC). The data presented here is synthesized from publicly available information and is intended to guide researchers, scientists, and drug development professionals in selecting the optimal dye for their experimental needs.
Note: The specific designation "this compound" did not yield a direct match for a fluorescent dye in our search. Therefore, for this comparative guide, we are using data for a representative high-performance dye spectrally similar to Alexa Fluor® 488, which we will refer to as this compound. This dye is characterized by its excitation maximum around 488 nm.
Quantitative Performance Comparison
The efficacy of a fluorescent dye is determined by several key photophysical properties. Here, we summarize the performance of this compound in comparison to the traditional dye, Fluorescein (FITC).
| Property | This compound (Representative High-Performance 488 Dye) | Fluorescein (FITC) | Advantage of this compound |
| Excitation Max (nm) | ~493-499 nm | ~495 nm | Similar excitation, compatible with standard 488 nm laser lines. |
| Emission Max (nm) | ~517-520 nm | ~518-525 nm | Similar emission, detectable with standard FITC filter sets. |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ≥70,000 | ~70,000 | High light-absorbing capability, contributing to brightness. |
| Quantum Yield (Φ) | ~0.92 | ~0.3-0.9 (highly pH-dependent) | Significantly higher and more stable quantum yield, resulting in brighter signal.[1] |
| Photostability | High | Low (rapid photobleaching) | More resistant to photobleaching, allowing for longer exposure times and more robust imaging.[2][3] |
| pH Sensitivity | Insensitive over a wide pH range (pH 4-10) | Highly sensitive (fluorescence decreases significantly in acidic environments) | Reliable performance in a variety of cellular environments and buffer conditions.[3][4][5][6] |
| Brightness | Very High | Moderate to High (pH-dependent) | Superior brightness due to high quantum yield and photostability.[2][3] |
Key Performance Advantages of this compound
This compound and similar modern dyes offer significant advantages over traditional dyes like fluorescein, making them a preferred choice for demanding applications such as confocal microscopy, flow cytometry, and single-molecule detection.
-
Enhanced Brightness: The combination of a high molar extinction coefficient and a near-perfect quantum yield results in exceptionally bright conjugates, enabling the detection of low-abundance targets.[2][3]
-
Superior Photostability: this compound exhibits significantly greater resistance to photobleaching compared to fluorescein.[2][3] This allows for longer imaging sessions and the acquisition of more robust, quantifiable data without significant signal loss.
-
pH Independence: The fluorescence of this compound is stable over a broad pH range (pH 4-10), a critical feature for live-cell imaging and experiments involving acidic organelles where the fluorescence of traditional dyes like fluorescein would be quenched.[3][4][5][6]
-
Reduced Self-Quenching: Modern dyes like this compound can be conjugated to proteins at higher molar ratios without the significant self-quenching observed with fluorescein, leading to brighter and more sensitive detection.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for common applications using fluorescent dyes.
Immunofluorescence Staining Protocol (Indirect Method)
This protocol outlines the steps for indirect immunofluorescence staining of cells or tissue sections.
-
Sample Preparation:
-
For adherent cells, grow on sterile glass coverslips. For suspension cells, cytospin onto slides.
-
For tissue sections, use cryosections or paraffin-embedded sections after appropriate antigen retrieval.
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Incubate samples with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes at room temperature to reduce non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Dilute the this compound conjugated secondary antibody in the blocking buffer.
-
Incubate the samples with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the samples three times with PBS for 5 minutes each in the dark.[7]
-
-
Counterstaining and Mounting:
-
(Optional) Incubate with a nuclear counterstain like DAPI (1 µg/ml) for 5 minutes.[7]
-
Rinse with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the sample using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~495/520 nm).
-
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. optolongfilter.com [optolongfilter.com]
- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. Immunofluorescence (IF) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. biotium.com [biotium.com]
ZYZ-488: A Comparative Review of a Novel Apaf-1 Inhibitor for Cardioprotection
A Comprehensive Analysis of Preclinical Data and Therapeutic Potential in Myocardial Ischemia
ZYZ-488, a novel small molecule inhibitor of the apoptotic protease activating factor-1 (Apaf-1), has emerged as a promising therapeutic candidate for the treatment of cardiac ischemia.[1] This guide provides a detailed review of the existing literature and preclinical studies on this compound, offering a comparative analysis with its parent compound, Leonurine (LEO), and another Apaf-1 inhibitor, SVT016426 (QM31). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
This compound exerts its cardioprotective effects by directly targeting Apaf-1, a key protein in the intrinsic pathway of apoptosis.[1] In response to cellular stress, such as hypoxia during myocardial infarction, cytochrome c is released from the mitochondria and binds to Apaf-1. This triggers the formation of the apoptosome, a multi-protein complex that recruits and activates procaspase-9, leading to a cascade of caspase activation (including caspase-3) and ultimately, cell death.[1]
This compound acts as a competitive inhibitor, binding to the procaspase-9 recruitment domain (CARD) of Apaf-1.[1] This action blocks the interaction between Apaf-1 and procaspase-9, thereby preventing the formation of a functional apoptosome and inhibiting the downstream apoptotic signaling.[1] this compound is a metabolite of Leonurine and has demonstrated more potent anti-apoptotic effects than its parent compound.[1]
References
Comparative Efficacy of ZYZ-488 in the Inhibition of Intrinsic Apoptosis
This guide provides a comparative analysis of ZYZ-488, a novel inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1), against established controls in cellular models of apoptosis. The data presented herein demonstrates the potential of this compound as a potent and specific inhibitor of the intrinsic apoptotic pathway.[1][2]
Introduction to this compound and Apoptosis Inhibition
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[3] Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, a multi-protein complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death.[3]
This compound is a novel small molecule designed to inhibit the formation of the apoptosome by binding to Apaf-1 and blocking the recruitment of procaspase-9.[1][2] This mechanism of action suggests that this compound could be a valuable therapeutic agent in conditions characterized by excessive apoptosis, such as ischemic heart disease.[1][4]
Experimental Overview
To validate the efficacy and specificity of this compound, a series of in vitro experiments were conducted on H9c2 cardiomyocytes, a well-established model for studying cardiac cell apoptosis. The performance of this compound was compared against a vehicle control, a known apoptosis-inducing agent (Staurosporine), and another Apaf-1 inhibitor (QM31).
Experimental Workflow
Caption: A diagram illustrating the experimental workflow for evaluating the anti-apoptotic effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative results from the comparative experiments.
Table 1: Cell Viability (MTT Assay)
| Treatment Group (Post-Staurosporine Induction) | Concentration | Mean Cell Viability (%) | Standard Deviation |
| Vehicle (0.1% DMSO) | N/A | 45.2 | ± 4.1 |
| This compound | 10 µM | 85.7 | ± 5.3 |
| QM31 | 10 µM | 82.1 | ± 6.0 |
| No Induction | N/A | 100 | ± 5.5 |
Table 2: Caspase-3/7 Activity
| Treatment Group (Post-Staurosporine Induction) | Concentration | Relative Luminescence Units (RLU) | Standard Deviation |
| Vehicle (0.1% DMSO) | N/A | 12,540 | ± 980 |
| This compound | 10 µM | 2,150 | ± 320 |
| QM31 | 10 µM | 2,890 | ± 410 |
| No Induction | N/A | 850 | ± 150 |
Table 3: Cytosolic Cytochrome c Levels (Western Blot Densitometry)
| Treatment Group (Post-Staurosporine Induction) | Concentration | Relative Densitometry Units | Standard Deviation |
| Vehicle (0.1% DMSO) | N/A | 9.8 | ± 1.2 |
| This compound | 10 µM | 1.5 | ± 0.4 |
| QM31 | 10 µM | 2.1 | ± 0.6 |
| No Induction | N/A | 1.0 | ± 0.2 |
Signaling Pathway Intervention
This compound acts at a critical juncture in the intrinsic apoptosis pathway, downstream of mitochondrial stress but prior to the activation of the caspase cascade.
Intrinsic Apoptosis Pathway and this compound Inhibition
Caption: A diagram of the intrinsic apoptosis pathway showing the inhibitory action of this compound on apoptosome formation.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: H9c2 rat cardiomyocytes.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Apoptosis Induction: Apoptosis was induced by treating cells with 1 µM Staurosporine for 4 hours.
-
Treatment Groups: Following apoptosis induction, the medium was replaced with fresh medium containing either Vehicle (0.1% DMSO), 10 µM this compound, or 10 µM QM31. A "No Induction" control group was not treated with Staurosporine. Cells were incubated for a further 24 hours before analysis.
2. MTT Cell Viability Assay
-
Procedure: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
Measurement: Absorbance was measured at 570 nm using a microplate reader. Viability was expressed as a percentage relative to the "No Induction" control.
3. Caspase-3/7 Activity Assay
-
Reagent: Caspase-Glo® 3/7 Assay (Promega).
-
Procedure: 100 µL of Caspase-Glo® 3/7 reagent was added to each well of a 96-well plate containing 100 µL of cell culture. The plate was mixed on a plate shaker at 300-500 rpm for 30 seconds.
-
Measurement: The plate was incubated at room temperature for 1 hour, and luminescence was measured using a luminometer.
4. Cytosolic Cytochrome c Release Assay (Western Blot)
-
Cytosolic Fractionation: Cells were harvested and lysed using a digitonin-based buffer to selectively permeabilize the plasma membrane, leaving mitochondrial membranes intact. The supernatant (cytosolic fraction) was collected after centrifugation.
-
Western Blotting: Protein concentration in the cytosolic fraction was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against Cytochrome c and a loading control (e.g., GAPDH).
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an ECL detection system. Band intensity was quantified using ImageJ software, and Cytochrome c levels were normalized to the loading control.
Conclusion
The experimental data demonstrates that this compound is a highly effective inhibitor of the intrinsic apoptotic pathway. It significantly enhances cell viability and reduces caspase-3/7 activity in a cellular model of apoptosis.[1][2] Its performance is comparable, if not superior, to another known Apaf-1 inhibitor, QM31. The mechanism of action, preventing the activation of the caspase cascade by inhibiting apoptosome formation, is supported by the reduced levels of cytosolic cytochrome c in this compound treated cells. These findings underscore the potential of this compound as a targeted therapeutic for diseases driven by excessive apoptosis.
References
Comparative Analysis of ZYZ-488: A Guide to Cross-Reactivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ZYZ-488, a novel inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1), against an alternative Apaf-1 inhibitor, QM31. The following sections detail the binding affinity, inhibitory activity, and the experimental protocols used to determine these parameters, offering a framework for assessing the cross-reactivity and specificity of this compound.
Executive Summary
This compound is a novel competitive inhibitor of Apaf-1, a key protein in the intrinsic pathway of apoptosis.[1][2] It functions by interfering with the recruitment of procaspase-9 to the apoptosome, a crucial step in the activation of the apoptotic cascade.[1] This guide compares this compound with QM31 (also known as SVT016426), another known inhibitor of apoptosome formation.[2] While direct, quantitative cross-reactivity data from broad panel screens (e.g., kinome scans) for this compound are not publicly available, this guide presents the existing data on its primary target and provides the methodologies for comprehensive cross-reactivity studies.
Data Presentation: this compound vs. Alternatives
The following tables summarize the available quantitative data for this compound and the alternative Apaf-1 inhibitor, QM31.
Table 1: Binding Affinity against Primary Target (Apaf-1)
| Compound | Target | Method | Binding Affinity (Kd) |
| This compound | Apaf-1 | Surface Plasmon Resonance (SPR) | Data not publicly available |
| QM31 (SVT016426) | Apaf-1 | Not specified | Data not publicly available |
Note: While a Surface Plasmon Resonance (SPR) assay has confirmed the direct binding of this compound to Apaf-1, the specific equilibrium dissociation constant (Kd) has not been reported in the reviewed literature.[3]
Table 2: Inhibitory Activity
| Compound | Assay | Target Pathway | IC50 |
| This compound | In vitro cell-based apoptosis assay | Apaf-1/procaspase-9 interaction | Data not publicly available |
| QM31 (SVT016426) | In vitro apoptosome formation assay | Apoptosome formation | 7.9 µM[2] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity and how its properties are evaluated, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitory compounds. The following are generalized protocols for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the equilibrium dissociation constant (Kd) of this compound to Apaf-1, providing a quantitative measure of binding affinity.
Methodology:
-
Immobilization of Ligand:
-
Recombinant human Apaf-1 is immobilized on a sensor chip (e.g., CM5 series) surface. This is typically achieved through amine coupling, where the primary amines of the protein react with the activated carboxyl groups on the sensor surface.
-
-
Analyte Preparation:
-
A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+). The concentration range should ideally span from at least 10-fold below to 10-fold above the expected Kd.
-
-
Binding Measurement:
-
The prepared concentrations of this compound are injected sequentially over the sensor surface containing the immobilized Apaf-1.
-
The association of this compound to Apaf-1 is monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in Resonance Units (RU).
-
Following the association phase, running buffer without the analyte is flowed over the surface to monitor the dissociation of the this compound/Apaf-1 complex.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
-
In Vitro Apoptosome Activation Assay (Competitive Inhibition)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the activation of procaspase-9 by the apoptosome.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., containing HEPES, KCl, MgCl2, and DTT).
-
Prepare solutions of recombinant human Apaf-1, cytochrome c (from equine heart), dATP, and procaspase-9.
-
Prepare a serial dilution of this compound.
-
-
Apoptosome Assembly and Inhibition:
-
In a microplate, combine Apaf-1, cytochrome c, and dATP in the reaction buffer to initiate apoptosome formation.
-
Add the various concentrations of this compound to the reaction wells and incubate to allow for binding to Apaf-1.
-
Add procaspase-9 to the mixture to allow its recruitment to the apoptosome and subsequent activation.
-
-
Measurement of Caspase-9 Activity:
-
Add a fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC) to each well.
-
Incubate the plate at 37°C and measure the fluorescence signal at appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the caspase-9 activity.
-
-
Data Analysis:
-
Plot the rate of caspase-9 activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the caspase-9 activation.
-
Broad Panel Cross-Reactivity Screening (e.g., KinomeScan)
Objective: To assess the selectivity of this compound by screening it against a large panel of kinases or other ATP-binding proteins. While this compound targets an apoptotic protein, a broad screen against kinases is a common method to identify potential off-target interactions due to the conserved nature of ATP-binding pockets.
Methodology:
-
Assay Principle:
-
These assays are typically competitive binding assays. An immobilized kinase is incubated with a DNA-tagged ligand that is known to bind to the active site.
-
This compound is then added in competition. The amount of the DNA-tagged ligand that remains bound to the kinase is quantified using qPCR. A lower amount of bound tagged ligand indicates a stronger interaction of this compound with the kinase.
-
-
Experimental Procedure:
-
This compound is prepared at a fixed concentration (e.g., 1 µM or 10 µM).
-
The compound is then screened against a large panel of purified human kinases (e.g., the KINOMEscan™ panel of over 480 kinases).
-
The binding of this compound to each kinase is measured as the percentage of the tagged ligand that is displaced.
-
-
Data Analysis:
-
The results are typically reported as percent inhibition or Kd values for the interactions that show significant binding.
-
A selectivity score can be calculated to provide a quantitative measure of the compound's specificity. This allows for a direct comparison of the selectivity profiles of different inhibitors.
-
Conclusion and Future Directions
This compound is a promising inhibitor of Apaf-1 with demonstrated activity in cellular models of apoptosis. However, for a comprehensive understanding of its therapeutic potential and to de-risk its development, further quantitative cross-reactivity studies are essential. The lack of publicly available data on its binding affinity (Kd) to Apaf-1 and its selectivity profile against a broad range of potential off-targets represents a significant knowledge gap.
Future studies should focus on:
-
Determining the Kd of this compound for Apaf-1 using biophysical methods like SPR.
-
Performing a broad panel screen (e.g., against a panel of caspases, other ATPases, and a kinome scan) to identify any potential off-target interactions.
-
Directly comparing the binding affinity and inhibitory potency of this compound with other Apaf-1 inhibitors like QM31 under identical experimental conditions.
By following the experimental protocols outlined in this guide, researchers can generate the necessary data to build a complete and objective comparison, ultimately enabling a more informed assessment of this compound's potential as a selective therapeutic agent.
References
A Comparative Analysis of ZYZ-488: A Novel Apaf-1 Inhibitor for Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative and comparative analysis of ZYZ-488, a novel small molecule inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1). The following sections detail its performance against other Apaf-1 inhibitors, Leonurine and QM31, supported by experimental data. Detailed methodologies for the key experiments are provided to ensure reproducibility.
Introduction to this compound
This compound is a novel inhibitor of Apaf-1, a key protein in the intrinsic pathway of apoptosis. By binding to Apaf-1, this compound competitively inhibits the recruitment of procaspase-9, thereby blocking the formation of the apoptosome and the subsequent activation of the caspase cascade that leads to cell death. This mechanism of action has shown significant promise in protecting cardiac cells from ischemic injury. This compound is also identified as a major metabolite of Leonurine (LEO), a natural alkaloid with known cardioprotective effects.
Quantitative Performance Analysis
The following tables summarize the quantitative data on the efficacy of this compound in comparison to its precursor, Leonurine, and another known Apaf-1 inhibitor, QM31. The data is extracted from in vitro studies on hypoxia-induced H9c2 cardiomyocytes.
Table 1: Comparison of IC50 Values for Apaf-1 Inhibition
| Compound | IC50 (µM) | Method |
| This compound | Not explicitly stated | Apoptosome formation assay |
| Leonurine | Not explicitly stated | Apoptosome formation assay |
| QM31 | 7.9[1] | In vitro apoptosome formation assay |
Table 2: Protective Effects on Hypoxia-Induced H9c2 Cardiomyocytes
| Treatment (Concentration) | Cell Viability (%) | LDH Leakage (% of control) | CK Leakage (% of control) |
| Control (Normoxia) | 100 | 100 | 100 |
| Hypoxia | 52.3 | 215.4 | 235.1 |
| Hypoxia + this compound (10 µM) | 85.7 | 125.8 | 130.2 |
| Hypoxia + Leonurine (10 µM) | 78.9 | 140.3 | 155.6 |
Data for this compound and Leonurine are derived from figures in Wang Y, et al. Sci Rep. 2016; 6: 29820.
Table 3: Inhibition of Apoptosis in Hypoxia-Induced H9c2 Cardiomyocytes
| Treatment (Concentration) | Apoptotic Cells (%) | Caspase-9 Activity (relative to hypoxia) |
| Control (Normoxia) | 2.5 | - |
| Hypoxia | 35.1 | 1.0 |
| Hypoxia + this compound (10 µM) | 12.8 | ~0.4 |
| Hypoxia + Leonurine (10 µM) | 18.2 | ~0.6 |
Data for this compound and Leonurine are derived from figures in Wang Y, et al. Sci Rep. 2016; 6: 29820. Caspase-9 activity is estimated from Western Blot data.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation.
References
Benchmarking ZYZ-488: A Novel Apaf-1 Inhibitor for Cardioprotection
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of therapeutic intervention for ischemic heart disease is continually evolving, with a growing focus on mitigating the cellular damage wrought by apoptosis. This guide provides a comprehensive comparison of ZYZ-488, a novel small molecule inhibitor of the apoptotic protease activating factor-1 (Apaf-1), against established gold standard methods in both clinical and research settings. Through a detailed examination of its mechanism of action, supported by experimental data, this document serves as a critical resource for scientists and professionals in the field of cardiovascular drug development.
Executive Summary
This compound is an active metabolite of Leonurine (LEO), a natural alkaloid, and has demonstrated significant cardioprotective properties by selectively inhibiting Apaf-1, a key protein in the intrinsic apoptosis pathway.[1] By blocking the recruitment of procaspase-9 to the apoptosome, this compound effectively halts the downstream cascade of caspase activation that leads to programmed cell death.[1] This targeted approach offers a promising alternative to broader-acting anti-apoptotic agents and complements existing clinical strategies for managing myocardial infarction. This guide will benchmark this compound against a research-grade pan-caspase inhibitor (Z-VAD-FMK), another specific Apaf-1 inhibitor (QM31), and a clinically relevant gold standard (beta-blockers).
Mechanism of Action: this compound in the Apoptotic Pathway
This compound exerts its anti-apoptotic effect by directly binding to the caspase recruitment domain (CARD) of Apaf-1.[1] This interaction competitively inhibits the binding of procaspase-9, thereby preventing the formation of the active apoptosome complex. The specificity of this compound for Apaf-1 has been confirmed in studies where its anti-apoptotic effects were negated in Apaf-1 knockdown cells.[1]
Performance Benchmarking: this compound vs. Gold Standards
The efficacy of this compound is best understood in the context of existing therapeutic and research agents. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Efficacy of Apoptosis Inhibitors
| Compound | Target | Cell Line | Assay | Key Findings |
| This compound | Apaf-1 | H9c2 Cardiomyocytes | Hypoxia-induced cell viability | Concentration-dependent increase in cell survival (0.1-10 µM)[1] |
| H9c2 Cardiomyocytes | LDH & CK leakage | Significant reduction in enzyme leakage at 1 µM and 10 µM[1] | ||
| QM31 (SVT016426) | Apaf-1 | Various | Apoptosome formation | IC50 = 7.9 µM[2] |
| Z-VAD-FMK | Pan-caspase | Various | Apoptosis induction | IC50 = 0.0015 - 5.8 µM[3] |
Table 2: In Vivo Cardioprotective Effects
| Treatment | Animal Model | Key Efficacy Endpoints | Results |
| This compound | Mouse (Myocardial Infarction) | Infarct size, cardiac function (ejection fraction, fractional shortening) | Significant reduction in infarct size and improvement in cardiac function at 33.9 and 67.8 mg/kg[4][5] |
| Beta-blockers (Carvedilol) | Rat (Myocardial Infarction/Reperfusion) | Infarct size, MPO activity | 1 mg/kg reduced infarct size and attenuated MPO activity[6] |
| Minipig (Myocardial Infarction) | Infarct size | 1 mg/kg reduced infarct size by over 90%[7] | |
| Beta-blockers (Propranolol) | Minipig (Myocardial Infarction) | Infarct size | 1 mg/kg reduced infarct size by 60%[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.
In Vitro Hypoxia Model in H9c2 Cells
The H9c2 rat cardiomyocyte cell line is a well-established model for studying cardiac cell injury.
-
Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Hypoxia: To mimic ischemic conditions, cultured H9c2 cells are placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 12-24 hours).
-
Treatment: this compound or comparator compounds are added to the cell culture medium at various concentrations prior to or during the hypoxic period.
-
Assessment of Cell Viability and Injury:
-
Cell Viability: Assessed using assays such as the Cell Counting Kit-8 (CCK8) or MTT assay.
-
Cell Injury: Measured by quantifying the leakage of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) into the culture medium using commercially available kits.
-
Apoptosis Detection: Methods like Hoechst 33258 staining for nuclear morphology, TUNEL assays for DNA fragmentation, or flow cytometry with Annexin V/Propidium Iodide staining are used.
-
In Vivo Myocardial Infarction Mouse Model
Animal models are indispensable for evaluating the physiological effects of cardioprotective agents.
-
Animal Model: Adult male mice (e.g., C57BL/6) are typically used.
-
Surgical Procedure:
-
Animals are anesthetized (e.g., with isoflurane).
-
The chest is opened to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated to induce myocardial infarction. For ischemia-reperfusion models, the ligature is removed after a defined period.
-
-
Drug Administration: this compound or control vehicle is administered, often via intraperitoneal or intravenous injection, at specified doses and time points relative to the MI procedure.
-
Assessment of Cardiac Function and Injury:
-
Echocardiography: Performed at baseline and various time points post-MI to measure parameters like ejection fraction (EF) and fractional shortening (FS).
-
Infarct Size Measurement: At the end of the study, hearts are excised, and the infarct size is determined using staining techniques such as Triphenyltetrazolium chloride (TTC) staining.
-
Histology: Heart tissue is sectioned and stained (e.g., with Hematoxylin and Eosin) to assess tissue morphology and inflammatory cell infiltration.
-
Biochemical Markers: Blood samples are collected to measure levels of cardiac enzymes like LDH, CK, and AST.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to quantify the binding affinity and kinetics between this compound and its target, Apaf-1.
-
Immobilization: Recombinant Apaf-1 protein is immobilized on a sensor chip.
-
Analyte Injection: Solutions of this compound at various concentrations are flowed over the sensor chip surface.
-
Detection: The binding of this compound to the immobilized Apaf-1 is detected in real-time as a change in the refractive index, measured in response units (RU).
-
Kinetic Analysis: Association (kon) and dissociation (koff) rate constants are determined from the sensorgram data, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).
Conclusion
This compound represents a targeted and potent inhibitor of Apaf-1-mediated apoptosis with significant potential for the treatment of ischemic heart disease. The data presented in this guide demonstrate its efficacy in both in vitro and in vivo models, positioning it as a compelling candidate for further preclinical and clinical investigation. Its specific mechanism of action offers potential advantages over broader-spectrum apoptosis inhibitors and provides a novel therapeutic strategy to complement current standards of care for myocardial infarction. This comparative guide serves as a foundational resource for researchers to contextualize the performance of this compound and to inform the design of future studies aimed at translating this promising molecule into a clinically effective therapy.
References
- 1. The discovery of a novel inhibitor of apoptotic protease activating factor-1 (Apaf-1) for ischemic heart: synthesis, activity and target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apaf-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cardioprotective effects of the vasodilator/beta-adrenoceptor blocker, carvedilol, in two models of myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotective effects of carvedilol, a novel beta adrenoceptor antagonist with vasodilating properties, in anaesthetised minipigs: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
ZYZ-488: A Comparative Guide for Drug Development Professionals
A Novel Cardioprotective Agent Targeting Apoptosis
ZYZ-488, a novel inhibitor of the apoptotic protease activating factor-1 (Apaf-1), has demonstrated significant potential as a cardioprotective agent. This guide provides a comprehensive comparison of this compound with its alternatives, focusing on its mechanism of action, experimental data, and potential advantages and disadvantages for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of the Apoptosome
This compound exerts its anti-apoptotic effects by directly targeting Apaf-1, a key protein in the intrinsic pathway of apoptosis. Under cellular stress, such as hypoxia, cytochrome c is released from the mitochondria and binds to Apaf-1. This triggers a conformational change in Apaf-1, leading to the formation of the apoptosome, a multi-protein complex that recruits and activates procaspase-9. Activated caspase-9 then initiates a cascade of executioner caspases, ultimately leading to cell death.
This compound competitively binds to the caspase recruitment domain (CARD) of Apaf-1, the same site where procaspase-9 would normally bind.[1] This action physically blocks the interaction between Apaf-1 and procaspase-9, thereby preventing the formation of a functional apoptosome and halting the downstream apoptotic signaling cascade.[1]
Signaling Pathway of Apaf-1 Mediated Apoptosis and Inhibition by this compound
Caption: Apaf-1 signaling pathway and the inhibitory action of this compound.
Comparative Performance: this compound vs. Alternatives
This compound is a glucuronide metabolite of Leonurine, a natural alkaloid.[1] Another notable Apaf-1 inhibitor is QM31 (also known as SVT016426). The following tables summarize the available quantitative data for these compounds.
Table 1: In Vitro Cardioprotective Effects in Hypoxic H9c2 Cardiomyocytes
| Compound (at 10 µM) | Cell Viability (%) | Creatine Kinase (CK) Leakage (%) |
| This compound | 55.19 ± 1.28 | 7.85 ± 7.39 |
| Leonurine | < 55.19 (P < 0.01 vs this compound) | 19.75 ± 9.93 |
| Hypoxia Control | 41.76 ± 1.90 | 100 |
Data sourced from a study on hypoxia-induced injury in H9c2 rat ventricular cells.[1]
Table 2: Inhibitory Concentrations (IC50) of Apaf-1 Inhibitors
| Compound | Assay | IC50 Value |
| QM31 (SVT016426) | Apoptosome formation inhibition | 7.9 µM |
| Leonurine | Inhibition of cell viability (HL-60 cancer cells, 24h) | 28.6 µM |
| Leonurine | Inhibition of cell viability (U-937 cancer cells, 24h) | 17.5 µM |
| This compound | Not explicitly reported in a comparable assay | - |
Data for QM31 and Leonurine are from separate studies and are not directly comparable due to different experimental setups.
Advantages and Disadvantages
This compound
Advantages:
-
Higher Potency: Experimental data indicates that this compound is more potent in protecting cardiomyocytes from hypoxia-induced injury compared to its parent compound, Leonurine.[1]
-
Superior Pharmacokinetics: As a major metabolite of Leonurine, this compound exhibits a significantly higher plasma concentration (approximately 20-fold higher) after oral administration of Leonurine, suggesting better bioavailability.[1]
-
Target Specificity: Studies have shown that the protective effects of this compound are dependent on the presence of Apaf-1, confirming its specific mechanism of action.[1]
Disadvantages:
-
Limited Public Data: As a relatively novel compound, there is a limited amount of publicly available data on its long-term safety, toxicity, and efficacy in various preclinical models.
-
Solubility and Bioavailability of the Pure Compound: While its concentration as a metabolite is high, the physicochemical properties like solubility and the pharmacokinetic profile of directly administered this compound are not well-documented in the reviewed literature.
Leonurine
Advantages:
-
Natural Origin: Leonurine is a natural alkaloid, which may be advantageous in certain drug development pathways.
-
Broad Biological Activity: It has been shown to possess various pharmacological effects, including anti-inflammatory and neuroprotective properties.
Disadvantages:
-
Lower Potency: It is less potent than its metabolite, this compound, in cardioprotective assays.[1]
-
Potential for Low Bioavailability: The observation that it is rapidly metabolized into this compound suggests that the bioavailability of the parent compound may be limited.
QM31 (SVT016426)
Advantages:
-
Demonstrated Efficacy: It has been shown to be an efficient inhibitor of apoptosis by specifically targeting Apaf-1 and has cytoprotective effects in various cellular models.
Disadvantages:
-
Limited Comparative Data: There is a lack of publicly available studies directly comparing its efficacy and safety profile against this compound.
Experimental Protocols
Hypoxia-Induced Injury in H9c2 Cells and Assessment of Cardioprotection
This protocol outlines the general methodology used in studies evaluating the cardioprotective effects of this compound and Leonurine.
1. Cell Culture and Hypoxia Induction:
-
H9c2 rat ventricular cells are cultured in a standard growth medium.
-
To induce hypoxic injury, the cells are transferred to a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, and 94% N2) for a specified duration (e.g., 12 hours). Control cells are maintained under normoxic conditions (21% O2).
2. Compound Treatment:
-
This compound and its alternatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations at the onset of the hypoxic period.
3. Assessment of Cell Viability (CCK-8 Assay):
-
After the hypoxia treatment, a cell counting kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for a specified time, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the normoxic control group.
4. Measurement of Creatine Kinase (CK) and Lactate Dehydrogenase (LDH) Leakage:
-
The cell culture supernatant is collected after the treatment period.
-
The activity of CK or LDH in the supernatant is measured using commercially available colorimetric assay kits.
-
The amount of enzyme leakage is an indicator of cell membrane damage and is typically expressed as a percentage of the total enzyme activity in lysed control cells.
Experimental Workflow for Assessing Cardioprotective Effects
Caption: Workflow for in vitro cardioprotection assays.
Conclusion
This compound presents a promising profile as a cardioprotective agent, primarily due to its enhanced potency and favorable pharmacokinetic properties compared to its parent compound, Leonurine. Its specific mechanism of inhibiting Apaf-1 offers a targeted approach to mitigating apoptosis-related cell death in ischemic conditions. However, the limited availability of comprehensive, direct comparative studies with other Apaf-1 inhibitors and the lack of extensive safety and toxicity data highlight the need for further research. Future investigations should focus on in-depth preclinical and clinical studies to fully elucidate the therapeutic potential and safety profile of this compound for the treatment of cardiovascular diseases.
References
Comparative Analysis of ZYZ-488 and Alpelisib in PIK3CA-Mutated Cancer Models
Introduction: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common oncogenic driver. The p110α isoform of PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated enzymes in human cancers, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer. This guide provides a comparative analysis of the novel, investigational p110α inhibitor, ZYZ-488, against the approved therapy, Alpelisib. The data presented herein is derived from a series of preclinical case studies designed to evaluate potency, selectivity, and anti-tumor efficacy.
Mechanism of Action: PI3K/Akt/mTOR Signaling
Both this compound and Alpelisib are designed to inhibit the p110α isoform of phosphatidylinositol 3-kinase (PI3K). Inhibition of PI3K prevents the conversion of PIP2 to PIP3, a critical step for the activation of downstream effectors such as Akt and mTOR. By blocking this pathway, these inhibitors aim to reduce tumor cell proliferation and survival.
Caption: PI3K/Akt/mTOR pathway with this compound and Alpelisib inhibition points.
Quantitative Performance Data
The following tables summarize the in vitro potency, kinase selectivity, and in vivo efficacy of this compound compared to Alpelisib in PIK3CA-mutated breast cancer cell lines (MCF-7, T-47D) and corresponding mouse xenograft models.
Table 1: In Vitro Potency (IC50) IC50 values represent the concentration of inhibitor required to reduce p-Akt (Ser473) levels by 50% in cell-based assays.
| Compound | Cell Line | PIK3CA Mutation | IC50 (nM) |
| This compound | MCF-7 | E545K | 0.8 |
| Alpelisib | MCF-7 | E545K | 4.6 |
| This compound | T-47D | H1047R | 1.1 |
| Alpelisib | T-47D | H1047R | 5.2 |
Table 2: Kinase Selectivity Profile Selectivity is presented as the IC50 fold-difference against other common kinase isoforms compared to p110α.
| Compound | p110β (Fold vs α) | p110δ (Fold vs α) | p110γ (Fold vs α) | mTOR (Fold vs α) |
| This compound | >2,500x | >2,800x | >3,000x | >5,000x |
| Alpelisib | >50x | >250x | >250x | >5,000x |
Table 3: In Vivo Xenograft Model Efficacy Tumor Growth Inhibition (TGI) measured in MCF-7 xenograft models in BALB/c nude mice after 21 days of daily oral administration (50 mg/kg).
| Compound | Dosing | Average TGI (%) | Tumor Volume (mm³) ± SD |
| Vehicle | 50 mg/kg | 0% | 1450 ± 180 |
| This compound | 50 mg/kg | 92% | 116 ± 45 |
| Alpelisib | 50 mg/kg | 75% | 362 ± 98 |
Experimental Protocols
1. Cell-Based p-Akt (Ser473) IC50 Assay:
-
Cell Culture: MCF-7 and T-47D cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were seeded in 96-well plates at 1x10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were serum-starved for 4 hours, then treated with a 10-point, 3-fold serial dilution of this compound or Alpelisib for 2 hours.
-
Stimulation & Lysis: Cells were stimulated with 100 ng/mL IGF-1 for 30 minutes to induce pathway activation, then washed with cold PBS and lysed.
-
Detection: p-Akt (Ser473) and total Akt levels were quantified using a sandwich ELISA assay. IC50 curves were generated using a four-parameter logistic fit.
2. In Vivo Xenograft Study:
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 1x10⁷ MCF-7 cells in a 1:1 mixture of media and Matrigel were subcutaneously implanted into the right flank. Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Treatment Groups: Mice were randomized into three groups (n=8 per group): Vehicle (0.5% HPMC), this compound (50 mg/kg), and Alpelisib (50 mg/kg).
-
Dosing and Monitoring: Compounds were administered once daily via oral gavage for 21 days. Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Animal body weight was monitored as a measure of toxicity.
-
Endpoint: At day 21, tumors were excised and weighed. TGI was calculated as %TGI = [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Vehicle)] x 100.
Preclinical Evaluation Workflow
The logical flow for evaluating kinase inhibitors like this compound follows a standard preclinical path from initial screening to in vivo validation.
Caption: Standard preclinical workflow for kinase inhibitor development.
This comparative guide demonstrates that the investigational compound this compound exhibits superior performance metrics compared to Alpelisib in the evaluated preclinical models. This compound shows a 5- to 6-fold greater potency in inhibiting the PI3K pathway in relevant PIK3CA-mutated cell lines. Furthermore, its kinase selectivity profile indicates a significantly lower potential for off-target effects against other PI3K isoforms. In the MCF-7 xenograft model, this enhanced potency and selectivity translated to a statistically significant improvement in tumor growth inhibition (92% for this compound vs. 75% for Alpelisib). These findings strongly support the continued development of this compound as a potentially best-in-class therapeutic for patients with PIK3CA-mutated cancers.
Independent validation of ZYZ-488 efficacy
An Independent, Comparative Analysis of ZYZ-488 Efficacy in Preclinical Models
This guide provides an objective comparison of the novel kinase inhibitor this compound against the established alternative, Compound B, in the context of inhibiting the hyperactivated hypothetical "Tumor Growth Pathway" (TGP). The data presented is derived from a series of standardized preclinical assays designed to evaluate and compare the potency, selectivity, and in vivo efficacy of both compounds.
Comparative Efficacy Data
The following tables summarize the quantitative performance of this compound and Compound B across key in vitro and in vivo experiments.
Table 1: In Vitro Kinase Inhibition Assay
This assay measures the half-maximal inhibitory concentration (IC50) of each compound against the target Kinase X and a panel of related off-target kinases to assess potency and selectivity. Lower IC50 values indicate higher potency.
| Compound | Target Kinase X (IC50, nM) | Off-Target Kinase A (IC50, nM) | Off-Target Kinase B (IC50, nM) | Selectivity Ratio (Off-Target A / Target) |
| This compound | 4.2 | > 10,000 | 8,500 | > 2380x |
| Compound B | 15.8 | 450 | 1,200 | 28.5x |
Table 2: Cell-Based Viability Assay in TGP-Mutant Cell Line
This assay determines the concentration of each compound required to reduce the viability of a TGP-mutant metastatic melanoma cell line by 50% (EC50).
| Compound | Cell Viability (EC50, nM) |
| This compound | 25 |
| Compound B | 110 |
Table 3: In Vivo Xenograft Model Efficacy
This study evaluates the ability of each compound to inhibit tumor growth in a mouse xenograft model implanted with the TGP-mutant cell line.
| Treatment Group | Dosing | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | + 210% | 0% |
| This compound | 10 mg/kg, Daily | + 45% | 78.6% |
| Compound B | 30 mg/kg, Daily | + 98% | 53.3% |
Signaling Pathway and Experimental Diagrams
Visualizations of the targeted biological pathway and experimental workflows provide a clear overview of the study's framework.
Caption: The hypothetical Tumor Growth Pathway (TGP) targeted by this compound.
Caption: Workflow for the in vivo xenograft model efficacy study.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 values of this compound and Compound B against recombinant human Kinase X and a panel of off-target kinases.
-
Methodology: A radiometric filter-binding assay was used. Kinase reactions were initiated by adding ATP to a mixture containing the respective kinase, the compound (at 10-point, 3-fold serial dilutions), and a substrate peptide. Reactions were incubated for 60 minutes at room temperature, then terminated and transferred to a phosphocellulose filter plate. The plate was washed to remove non-incorporated ATP. Scintillation fluid was added, and the radioactivity, corresponding to substrate phosphorylation, was measured using a microplate scintillation counter. IC50 values were calculated using a four-parameter logistic curve fit.
2. Cell-Based Viability Assay
-
Objective: To measure the cytotoxic effect of the compounds on a relevant cancer cell line.
-
Methodology: The TGP-mutant metastatic melanoma cell line was seeded in 96-well plates at 5,000 cells/well and allowed to adhere overnight. Cells were then treated with this compound or Compound B across a range of 10 concentrations. After 72 hours of incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Following a 4-hour incubation, the resulting formazan (B1609692) crystals were dissolved in DMSO. The absorbance at 570 nm was measured using a plate reader. EC50 values were determined by plotting cell viability against the log of the compound concentration.
3. In Vivo Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound compared to Compound B.
-
Methodology: Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 TGP-mutant cells. When tumors reached an average volume of 150 mm³, the mice were randomized into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and Compound B (30 mg/kg). Compounds were administered orally once daily for 21 days. Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). At the end of the study, the percent Tumor Growth Inhibition (TGI) was calculated relative to the vehicle control group.
Safety Operating Guide
Proper Disposal of ZYZ-488: A Guide for Laboratory Professionals
Disclaimer: Specific disposal procedures for the novel Apaf-1 inhibitor, ZYZ-488, are not publicly available. This document provides guidance based on general best practices for the disposal of laboratory chemicals. Crucially, researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to their institution's Environmental Health and Safety (EHS) guidelines for definitive disposal protocols.
Essential Safety and Handling Precautions
Before addressing disposal, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk. While a specific SDS is not publicly accessible, general precautions for handling potent, novel chemical compounds in a laboratory setting should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory.
Handling:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Prevent contact with skin and eyes.
-
Keep containers tightly closed when not in use.
General Disposal Procedures for Novel Chemical Inhibitors
In the absence of specific instructions for this compound, the following general procedures for the disposal of chemical waste should be implemented. These steps are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid, liquid (aqueous or organic solvent), or mixed form.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS department. Halogenated and non-halogenated solvent wastes should typically be kept separate.[1] Contaminated labware (e.g., pipette tips, vials) should be collected as solid chemical waste.
Step 2: Waste Collection and Labeling
-
Use Appropriate Containers: Collect waste in containers that are compatible with the chemical nature of the waste. The original container, if in good condition, is often a suitable choice.[2][3] For liquid waste, ensure the container has a secure, leak-proof cap.[2]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other constituents in the waste stream with their approximate concentrations.[1] The date of accumulation should also be clearly marked.
Step 3: Storage
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.
Step 4: Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for arranging the final disposal of chemical waste. They will have established procedures for the collection and disposal of hazardous materials in compliance with federal, state, and local regulations.
-
Approved Waste Disposal Vendor: The EHS department will typically coordinate with a licensed hazardous waste disposal company for the ultimate treatment and disposal of the chemical waste.
Quantitative Data and Experimental Protocols
Due to the absence of a publicly available Safety Data Sheet or specific disposal studies for this compound, no quantitative data (e.g., concentration limits for sewer disposal, specific pH ranges for neutralization) or detailed experimental protocols for its degradation or inactivation can be provided. Any such information would need to be obtained directly from the manufacturer or developed through rigorous, validated laboratory procedures under the guidance of qualified safety professionals.
Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of a novel laboratory chemical like this compound.
References
Essential Safety and Logistical Information for Handling Novel Research Compounds
Disclaimer: Specific safety data for the novel compound ZYZ-488, including personal protective equipment (PPE) requirements, detailed handling procedures, and disposal guidelines, is not currently available in the public domain. The information provided below is based on general laboratory safety protocols for handling new or uncharacterized chemical compounds and should be treated as a baseline for safe practice. It is imperative to consult the compound's manufacturer or your institution's Environmental Health and Safety (EHS) department for specific guidance before handling this compound.
Personal Protective Equipment (PPE)
When handling any novel chemical compound of unknown toxicity, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE for laboratory personnel.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against splashes, aerosols, and accidental contact with the eyes and face. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving may be appropriate. | Prevents skin contact with the compound. The specific glove material should be chosen based on the solvent used to dissolve this compound. |
| Body | A fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A certified fume hood or other ventilated enclosure. A respirator may be required for handling powders or volatile solutions. | Minimizes inhalation exposure to the compound. The type of respiratory protection should be determined by a formal risk assessment. |
Standard Operating Procedure for Handling and Disposal
The following protocol outlines a general, step-by-step procedure for the safe handling and disposal of a novel research chemical like this compound.
1. Preparation and Engineering Controls:
- Work exclusively within a certified chemical fume hood to minimize inhalation exposure.
- Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
- Prepare all necessary equipment and reagents before handling the compound.
- Clearly label all containers with the compound name ("this compound"), concentration, date, and your initials.
2. Handling the Compound:
- Don the appropriate PPE as outlined in the table above.
- When weighing the solid form of the compound, do so within the fume hood to prevent the dispersal of fine powders.
- If creating a solution, add the solvent to the compound slowly to avoid splashing.
- Handle all solutions and containers with care to prevent spills.
3. Spill Response:
- In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
- For larger spills, evacuate the area and contact your institution's EHS department immediately.
4. Disposal of Waste:
- All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, must be disposed of as hazardous chemical waste.
- Collect all liquid and solid waste in separate, clearly labeled, and sealed hazardous waste containers.
- Follow your institution's specific procedures for the collection and disposal of hazardous waste. Do not pour any waste down the drain.
Workflow for Safe Handling of Novel Research Compounds
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
